1,2-Diphenyl-1H-indole
Description
Properties
IUPAC Name |
1,2-diphenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKLJCDBBFRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066376 | |
| Record name | 1H-Indole, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18434-12-3 | |
| Record name | 1,2-Diphenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18434-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylindole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 1,2-diphenyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1,2-diphenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.450 | |
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| Record name | 1,2-DIPHENYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RVQ2LBU7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2-Diphenyl-1H-indole chemical properties and structure
An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Diphenyl-1H-indole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of this compound is crucial for its application in synthesis and medicinal chemistry. This guide provides a detailed overview of its core attributes, supported by experimental data and procedural insights.
Chemical Structure and Properties
This compound is an organic compound featuring a fused benzene and pyrrole ring system, which forms the indole core.[1] This core structure is substituted with phenyl groups at the 1 and 2 positions.[1] The presence of these aromatic rings contributes to the molecule's high stability due to resonance.[1] The indole moiety is a significant pharmacophore found in various biologically active compounds.[2][3]
The chemical and physical properties of this compound are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N | [1][4][5] |
| Molecular Weight | 269.34 g/mol | [4][5] |
| IUPAC Name | 1,2-diphenylindole | [4] |
| Synonyms | 1,2-Diphenylindole, N,2-Diphenylindole | [1][5] |
| CAS Number | 18434-12-3 | [1][5] |
| Appearance | Typically a solid at room temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. The following table summarizes key spectroscopic data.
Table 2: Spectroscopic Data for this compound and its Derivatives
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectra for various derivatives show characteristic aromatic proton signals. For example, for 3-decyl-1,2-Diphenyl-1H-indole, signals appear at δ 7.73–7.66 (m, 1H), 7.31 (dd, J = 10.2, 4.7 Hz, 3H), 7.28–7.21 (m, 4H), 7.21–7.12 (m, 6H). | [6] |
| ¹³C NMR | For 3-decyl-1,2-Diphenyl-1H-indole, characteristic peaks are observed at δ 138.7, 137.8, 137.08, 132.4, 130.7, 129.05, 128.5, 128.1, 128.0, 127.3, 126.7, 122.4, 120.1, 119.4, 116.1, 110.6. | [6] |
| IR Spectroscopy | IR spectra of related indole derivatives show characteristic bands for N-H stretching (around 3364 cm⁻¹), C=C aromatic stretching (1504-1597 cm⁻¹), and C-N stretching (around 1321 cm⁻¹). | [7] |
| Mass Spectrometry | The mass spectrum of this compound shows a top peak at m/z 269. | [4] |
Experimental Protocols
The synthesis of indole derivatives can be achieved through various methods. The Fischer indole synthesis is a classic and widely used method.[8]
Fischer Indole Synthesis
This reaction produces the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[8]
General Procedure:
-
React phenylhydrazine with a suitable ketone (e.g., 1-phenylpentan-1-one for 3-substituted indoles) to form a phenylhydrazone.[6][8]
-
The resulting phenylhydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid, hydrochloric acid, or zinc chloride) to yield the indole.[8][9]
The mechanism for the Fischer Indole Synthesis is illustrated below.
Caption: Mechanism of the Fischer Indole Synthesis.
Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indoles
A modern approach involves the palladium-catalyzed C-H functionalization of indoles with aryl halides.[10]
General Procedure:
-
In a screw-cap vial under air, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the appropriate aryl-halide (1.20 mmol), and the indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.[10]
-
The mixture is vigorously stirred at 110 °C for 18 hours.[10]
-
After cooling to room temperature, the reaction mixture is partitioned between 1M HCl and ethyl acetate.[10]
-
The layers are separated, and the aqueous layer is further extracted with ethyl acetate.[10]
-
The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography.[10]
The general workflow for synthesis and purification is depicted below.
Caption: General Experimental Workflow for Indole Synthesis.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown notable biological activities. For instance, 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives can regulate the production of pro-inflammatory cytokines.[6] These compounds have been observed to affect cytokine production in human gingival fibroblasts following induction by Interleukin-1 beta (IL-1β).[6]
The indole scaffold is a versatile pharmacophore present in numerous natural products with a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[2] The biological activity is often related to the chemical structure of the indole bicyclic skeleton, with substituents at the C2 and C3 positions playing a crucial role.[2]
The proposed signaling pathway for the anti-inflammatory action of DPIE derivatives is shown below.
Caption: Proposed Modulation of IL-1β Signaling by DPIE Derivatives.
References
- 1. CAS 18434-12-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C20H15N | CID 87638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,2-Diphenyl-1H-indole: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Diphenyl-1H-indole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and a summary of the biological activities exhibited by structurally related indole derivatives.
Core Data Summary
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 1,2-diphenylindole | [1] |
| Systematic Name | This compound | [1] |
| CAS Number | 18434-12-3 | [1] |
| Molecular Formula | C₂₀H₁₅N | [1] |
| Molecular Weight | 269.34 g/mol |
Experimental Protocols: Synthesis of Indole Derivatives
The synthesis of 1,2-disubstituted indoles can be achieved through various methods. The Fischer indole synthesis is a classic and versatile method for indole ring formation.[2][3][4] Additionally, modern palladium-catalyzed cross-coupling reactions offer an efficient route to functionalized indoles.
Fischer Indole Synthesis (General Protocol)
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][4] For the synthesis of this compound, N,N-diphenylhydrazine and desoxybenzoin (1,2-diphenylethanone) would be the logical starting materials.
Reaction: N,N-Diphenylhydrazine + 1,2-Diphenylethanone → this compound
Experimental Procedure (Representative):
-
Equimolar amounts of N,N-diphenylhydrazine and 1,2-diphenylethanone are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
-
A catalytic amount of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride) is added to the mixture.[4]
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification of the crude product is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
DOT Script for Fischer Indole Synthesis Workflow:
Caption: Generalized workflow for the Fischer indole synthesis of this compound.
Biological Activities of Structurally Related Indole Derivatives
While specific quantitative biological data for this compound is not extensively available in the cited literature, numerous studies have reported the biological activities of structurally similar indole derivatives. These findings suggest potential areas of therapeutic interest for this class of compounds.
Antimicrobial Activity
A variety of indole derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The tables below summarize the minimum inhibitory concentration (MIC) values for selected indole compounds against various microorganisms.
Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)
| Compound | S. aureus | MRSA | E. coli | B. subtilis | Reference |
| Indole-Thiadiazole Derivative (2c) | - | >ciprofloxacin | - | 3.125 | [5] |
| Indole-Triazole Derivative (3d) | - | >ciprofloxacin | - | - | [5] |
| Indole-Triazole Derivative (3c) | - | - | - | 3.125 | [5] |
| 2-Phenyl-1H-indole Derivatives | - | - | - | MIC < 100 | [6] |
Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)
| Compound | C. albicans | C. krusei | Reference |
| Indole-Triazole/Thiadiazole Derivatives | - | More effective than fluconazole | [5] |
| Indole-Triazole Derivative (3d) | - | - | [5] |
| Halogenated Indole Derivatives | - | Potent activity | [7] |
Anticancer Activity
Several studies have investigated the anticancer potential of indole derivatives, revealing cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
Table 3: Anticancer Activity of Indole Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylindole linked Imidazolothiazole (3a) | MCF-7 (Breast) | 1.31 ± 0.8 | [8] |
| Indole-Sulfonamide (4-chloro derivative) | MOLT-3 (Leukemia) | 46.23 | [9] |
| Indole-Sulfonamide (4-chloro derivative) | HepG2 (Liver) | 69.68 | [9] |
| Indole-Sulfonamide (4-chloro derivative) | A549 (Lung) | 71.68 | [9] |
| Trisindole Derivative | MOLT-3 (Leukemia) | 5.49–53.84 | [9] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | [10] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 ± 0.07 | [10] |
Anti-inflammatory Activity
A derivative of this compound, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been shown to modulate the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mechanism of action. This activity is linked to the interleukin-1β (IL-1β) signaling pathway.[11]
Signaling Pathway Involvement
The derivative DPIE has been found to interact with the IL-1 receptor 1 (IL-1R1), thereby modulating the downstream signaling cascade initiated by IL-1β. This pathway is crucial in the inflammatory response.
DOT Script for IL-1β Signaling Pathway Modulated by DPIE:
Caption: Proposed mechanism of DPIE in modulating the IL-1β signaling pathway.
This technical guide serves as a foundational resource for researchers interested in this compound and its analogs. The provided information on its synthesis and the biological activities of related compounds highlights the potential of this chemical scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,2-Diphenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted indoles, 1,2-diphenyl-1H-indole stands out as a significant scaffold in medicinal chemistry and materials science. Its synthesis, evolving from classical condensation reactions to modern cross-coupling methodologies, reflects the broader advancements in organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailed experimental protocols for key reactions, and a comparative analysis of synthetic strategies.
Historical Perspective and Discovery
The synthesis of the this compound framework is intrinsically linked to the development of fundamental indole syntheses. The journey to this specific molecule can be understood as a two-stage process: the initial formation of the 2-phenylindole core, followed by the arylation of the indole nitrogen.
The first conceptual step, the synthesis of 2-phenyl-1H-indole, is most classically achieved through the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883.[1] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone remains a robust and widely used method for indole ring formation.[1][2] The reaction of phenylhydrazine and acetophenone to yield 2-phenylindole is a textbook example of this venerable reaction.
The second crucial step, the N-arylation of the indole ring to introduce the second phenyl group, has been historically accomplished via the Ullmann condensation . Developed by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol has been the traditional method for forming aryl-nitrogen bonds, though often requiring harsh reaction conditions.[1][3]
More contemporary approaches to N-arylation have been dominated by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . Since its development in the mid-1990s, this powerful and versatile method has allowed for the formation of C-N bonds under significantly milder conditions and with broader substrate scope compared to the classical Ullmann reaction.[4][5]
While the exact first synthesis of this compound is not definitively pinpointed in the readily available literature, its synthesis would have become feasible following the discovery and refinement of these key named reactions.
Core Synthetic Strategies
The synthesis of this compound is primarily approached through a convergent strategy, involving the initial synthesis of 2-phenyl-1H-indole, followed by its N-phenylation.
Caption: General synthetic strategy for this compound.
Fischer Indole Synthesis of 2-Phenyl-1H-indole
The Fischer indole synthesis involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and acetophenone.
Caption: Mechanistic pathway of the Fischer indole synthesis.
N-Arylation of 2-Phenyl-1H-indole
This classical copper-catalyzed method involves the reaction of 2-phenyl-1H-indole with an aryl halide in the presence of a base at elevated temperatures. Modern modifications often include the use of ligands to improve reaction efficiency and lower the required temperature.
Caption: Catalytic cycle of the Ullmann condensation for N-arylation.
A more modern and often milder alternative, the Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine ligand to couple 2-phenyl-1H-indole with an aryl halide.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key synthetic steps, allowing for a comparison of the different methodologies.
Table 1: Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | None (neat) | 170 | 0.1 | 72-80 | [6] |
| Polyphosphoric acid | None (neat) | 100-120 | 0.17 | - | [7] |
| Glacial Acetic Acid | Ethanol | Reflux | 1 | - | [8] |
Table 2: Synthesis of this compound via N-Arylation of 2-Phenyl-1H-indole
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 130 | - | High | [2] |
| Ullmann | CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | Toluene | 110 | 24 | High | [9] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Bulky, electron-rich phosphines | NaOt-Bu | Toluene | 100 | - | High | [10][11] |
Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Acetophenone phenylhydrazone
-
Anhydrous zinc chloride, powdered
Procedure:
-
In a tall beaker, intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mole) and powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
The mixture will become liquid within 3-4 minutes, and the evolution of white fumes will commence.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, add 200 g of a 1:4 mixture of concentrated hydrochloric acid and water to the hot mixture.
-
Boil the resulting mixture for several minutes to dissolve the solids.
-
Allow the mixture to cool, which will cause the crude 2-phenylindole to precipitate.
-
Collect the crude product by filtration, wash with water, and then with 20% acetic acid.
-
Recrystallize the crude product from ethanol to afford pure 2-phenyl-1H-indole.
Protocol 2: Copper-Catalyzed N-Arylation of 2-Phenyl-1H-indole (Ullmann Condensation)
This protocol is a general procedure based on modern Ullmann-type couplings.[8][9]
Materials:
-
2-Phenyl-1H-indole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
trans-N,N'-dimethyl-1,2-cyclohexanediamine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-phenyl-1H-indole (1.0 mmol), copper(I) iodide (0.1 mmol), and the diamine ligand (0.2 mmol).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol) and the aryl halide (iodobenzene, 1.2 mmol).
-
Add the anhydrous solvent (dioxane or toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Palladium-Catalyzed N-Arylation of 2-Phenyl-1H-indole (Buchwald-Hartwig Amination)
This protocol is a general procedure based on the Buchwald-Hartwig amination methodology.[10][11]
Materials:
-
2-Phenyl-1H-indole
-
Aryl bromide or chloride (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 2-phenyl-1H-indole (1.0 mmol) and the aryl halide (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for the required time (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with ether, filter through Celite, and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel to obtain this compound.
Conclusion
The synthesis of this compound is a testament to the evolution of synthetic organic chemistry. From the classical, often harsh conditions of the Fischer indole synthesis and Ullmann condensation to the milder, more versatile palladium-catalyzed Buchwald-Hartwig amination, the approaches to this valuable scaffold have become increasingly sophisticated. This guide provides researchers and drug development professionals with a comprehensive historical and practical framework for the synthesis of this compound, enabling informed decisions in the design and execution of synthetic routes to this and related privileged structures. The continued development of catalytic systems promises even more efficient and sustainable methods for the construction of such important heterocyclic compounds in the future.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 7. This compound | C20H15N | CID 87638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 1,2-Diphenyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2-diphenyl-1H-indole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of these compounds. It includes quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves established methods of indole ring formation, followed by functionalization. A common and versatile approach is the Fischer indole synthesis. Subsequent modifications, such as N-alkylation, N-arylation, or substitution at the C3 position, allow for the creation of a diverse library of compounds.
General Experimental Protocol: Synthesis
A representative synthetic route involves the C-N bond formation between aryl halides and 2-phenyl-1H-indole, followed by the introduction of various substituents. For instance, to synthesize 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives, C-N bond formation between an aryl halide and 2-phenyl-1H-indole is first conducted. Subsequently, a 2-aminoethyl group can be introduced at the 3-position of the indole ring via a multi-step process[1]. The final products are typically purified by column chromatography and characterized using spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry[1][2].
Caption: General synthesis scheme for this compound derivatives.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]
Mechanism of Action
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, 1,1,3-tri(3-indolyl)cyclohexane, a related indole compound, induces apoptosis in lung cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome-c from mitochondria, and subsequent activation of caspases-9 and -3.[6] This process is often mediated by an increase in reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) stress-related pathway.[6]
-
Tubulin Polymerization Inhibition: Certain indole derivatives function as microtubule-targeting agents. They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately cell death.[7]
-
Kinase Inhibition: Some compounds act as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]
-
Inhibition of Signaling Pathways: The anticancer effects can also be attributed to the modulation of critical cell signaling pathways like the NF-κB/PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[5]
References
- 1. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1,2-Diphenyl-1H-indole Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research on 1,2-Diphenyl-1H-indole analogs, a class of synthetic compounds demonstrating significant potential across various therapeutic areas. The versatile indole scaffold, particularly with phenyl substitutions at the 1 and 2 positions, has been the subject of extensive investigation, revealing a range of biological activities. This document consolidates key findings on their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts.
Anticancer Activity
This compound analogs have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics and induce apoptosis.
Therapeutic Target: Tubulin Polymerization Inhibition
A significant number of this compound derivatives function as tubulin polymerization inhibitors.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division.[3] This disruption leads to a stable arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[3]
The following table summarizes the inhibitory activity of various this compound analogs on tubulin polymerization and their cytotoxic effects on different cancer cell lines.
| Compound ID/Series | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Arylthioindole (ATI) 3 | Tubulin Assembly | 3.3 | MCF-7 | 52 | [3] |
| Arylthioindole (ATI) 4 | Tubulin Assembly | 2.0 | MCF-7 | 13 | [3] |
| Indole 33 | SAG-induced Hedgehog signaling | - | HeLa | - | [3] |
| Indole 44 | SAG-induced Hedgehog signaling | - | HeLa | - | [3] |
| Indole 81 | SAG-induced Hedgehog signaling | - | NIH3T3 Shh-Light II | 19, 72, 38 (respectively) | [3] |
| 6- and 7-heterocyclyl-1H-indole derivative 1k | Tubulin Polymerization | 0.58 ± 0.06 | MCF-7 | 4.5 ± 1 | [4] |
| Indole derivative 5m | Tubulin Polymerization | 0.37 ± 0.07 | Various | 110 - 1400 | [4] |
| Indole derivative 18g | Tubulin Assembly | 1.4 ± 0.02 | MCF-7 | 170 ± 20 | [4] |
Therapeutic Target: Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cells to evade cell death. Certain indole-based compounds have been designed to inhibit Bcl-2, thereby promoting apoptosis in cancer cells.[5][6]
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| U2 | Bcl-2 | 1.2 ± 0.02 | MCF-7, A549, MDA-MB-231 | 0.83 ± 0.11, 0.73 ± 0.07, 5.22 ± 0.55 | [6] |
| U3 | Bcl-2 | 11.10 ± 0.07 | MCF-7, A549, MDA-MB-231 | 1.17 ± 0.10, 2.98 ± 0.19, 4.07 ± 0.35 | [6] |
Anti-inflammatory Activity
Select this compound analogs have demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
Therapeutic Target: Pro-inflammatory Cytokine Production
Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Chronic inflammation is implicated in numerous diseases. Derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been shown to modulate the binding of Interleukin-1 beta (IL-1β) to its receptor (IL-1R1), thereby affecting the downstream production of pro-inflammatory cytokines like IL-6 and IL-8.[7]
Antimicrobial Activity
The indole nucleus is a common scaffold in molecules with antimicrobial properties.[8] this compound analogs have been investigated for their activity against a range of bacterial and fungal pathogens.
Therapeutic Target: Bacterial and Fungal Growth Inhibition
The mechanism of antimicrobial action for many indole derivatives involves the disruption of microbial membranes or the inhibition of essential enzymes.
The following table presents the MIC values of various this compound analogs against different microbial strains.
| Compound Series | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| SMJ-2 | Multidrug-resistant Gram-positive bacteria | 0.25 - 2 | - | - | [5] |
| SMJ-4 | Multidrug-resistant Gram-positive bacteria | 0.25 - 16 | - | - | [5] |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | C. albicans, C. krusei | 3.125 - 50 | [9] |
| Indole hybridized diazenyl derivatives | E. coli, K. pneumonia | 1.95 - 7.81 | - | - | [10] |
| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp., Bacillus sp. | <100 | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Analogs
A general procedure for the synthesis of this compound analogs involves a multi-step reaction. For instance, the synthesis of 2-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide derivatives begins with the reaction of substituted phenyl sulfonylhydrazides with a morpholine derivative of indole 3-carboxaldehyde.[12]
General Synthesis Workflow
Caption: General synthesis workflow for this compound analogs.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13] The polymerization is monitored by the increase in optical density at 340 nm.
Protocol:
-
Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).
-
Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Bcl-2 Inhibition Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory activity of compounds against the Bcl-2 protein.
Protocol:
-
Coat a 96-well plate with a monoclonal antibody specific for Bcl-2.
-
Add Bcl-2 standard dilutions and test compounds to the wells.
-
Incubate to allow Bcl-2 to bind to the capture antibody.
-
Wash the wells and add a detection antibody specific for Bcl-2.
-
Incubate and wash, then add a horseradish peroxidase (HRP)-labeled secondary antibody.
-
After a final incubation and wash, add a substrate solution to produce a colorimetric signal.
-
Measure the absorbance at 450 nm and calculate the IC50 value.[3]
Anti-inflammatory Activity Assay (Cytokine Inhibition)
This cell-based assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.[2]
Protocol:
-
Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 6 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercial ELISA kit.
-
Calculate the percentage of cytokine inhibition and determine the IC50 value.[1][2]
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Signaling Pathways
The therapeutic effects of this compound analogs are mediated through the modulation of key cellular signaling pathways.
Apoptosis Pathway
Inhibition of tubulin polymerization and Bcl-2 by this compound analogs ultimately leads to the activation of the apoptotic cascade. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent activation of caspase-dependent apoptosis. Bcl-2 inhibition directly lowers the threshold for apoptosis by allowing pro-apoptotic proteins to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.
Apoptosis Signaling Pathway
Caption: Apoptosis induction by this compound analogs.
NF-κB Signaling Pathway
The anti-inflammatory effects of some indole derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. Indole compounds can inhibit this pathway at various points, such as by preventing the phosphorylation of IκBα.[1]
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by indole analogs.
This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Bcl2(Apoptosis regulator Bcl-2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. biovendor.com [biovendor.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling Pathway Diagram [scispace.com]
- 11. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The 1,2-Diphenyl-1H-indole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 1,2-diphenyl-1H-indole motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, arising from the non-coplanar orientation of the two phenyl rings relative to the indole core, allows for precise interactions with a multitude of biological targets. This feature, combined with the synthetic tractability of the indole ring, has established it as a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, diverse pharmacological activities, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and drug development professionals.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its ability to mimic protein structures and participate in various non-covalent interactions makes it an exceptional scaffold in drug discovery.[1] The fusion of a benzene ring to a pyrrole ring creates a planar, electron-rich system that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
The this compound subclass elevates this potential by introducing two additional aromatic rings. These phenyl groups provide extended opportunities for molecular recognition, enabling compounds based on this core to target a wide array of biological pathways with high affinity and selectivity. Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential across several disease areas, including oncology, inflammation, infectious diseases, and neurology.[3][4][5]
Synthetic Strategies
The construction of the this compound core can be achieved through several synthetic methodologies. The most prominent and versatile of these is the Fischer indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a classic and reliable method for constructing the indole ring.[6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an appropriate aldehyde or ketone.[1][6]
To synthesize the this compound core, the reaction would proceed by condensing N,N-diphenylhydrazine (or a substituted variant) with desoxybenzoin (1,2-diphenylethan-1-one). The resulting hydrazone undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final aromatic indole product.[6]
A general workflow for this synthesis is depicted below.
Caption: General workflow for Fischer Indole Synthesis of the this compound core.
Palladium-Catalyzed Methods
Modern synthetic organic chemistry has introduced palladium-catalyzed cross-coupling reactions as powerful tools for constructing C-N and C-C bonds. A palladium-catalyzed approach can be used to synthesize 2-aryl indoles through the heteroannulation of 2-haloanilines with terminal alkynes (a modified Sonogashira coupling followed by cyclization).[8] While less direct for the 1,2-diphenyl scaffold, variations of Buchwald-Hartwig amination could be envisioned to form the N-phenyl bond, followed by other cyclization strategies.
Experimental Protocol: Fischer Indole Synthesis of 1,2-Diphenyl-3-propyl-1H-indole
The following protocol is adapted from a reported synthesis of a C3-substituted this compound derivative.[3]
Materials:
-
1-phenylpentan-1-one
-
N,N-diphenylhydrazine hydrochloride
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 1-phenylpentan-1-one (1.0 mmol) and N,N-diphenylhydrazine hydrochloride (1.1 mmol) in ethanol (20 mL) is refluxed for 4 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
Polyphosphoric acid (10 g) is added to the crude hydrazone, and the mixture is heated to 150°C with stirring for 30 minutes.
-
The reaction mixture is cooled to room temperature and then carefully poured into ice-water (100 mL).
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 1,2-diphenyl-3-propyl-1H-indole.
Pharmacological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have been explored for a wide range of therapeutic applications, demonstrating its versatility.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Several indole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase (COX) enzymes.[9][10] The this compound scaffold has been incorporated into designs for novel anti-inflammatory agents.
One study synthesized DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives and evaluated their effects on pro-inflammatory cytokine production in IL-1β-stimulated human oral cells.[3] Several compounds showed significant inhibitory effects on the production of inflammatory mediators.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Structure/Substituents | Target Cell Line | Assay | Result (IC50 or % Inhibition) |
|---|---|---|---|---|
| 9d [3] | C3-octyl | IL-1β-stimulated hGFs | IL-6 Production | ~55% inhibition at 10 µM |
| 9e [3] | C3-decyl | IL-1β-stimulated hGFs | IL-6 Production | ~60% inhibition at 10 µM |
| 4dc [11] | Indole derivative (not 1,2-diphenyl) | RAW-Lucia™ ISG cells | STING Inhibition | IC50 = 0.14 µM |
| 13e [12] | Indole-3-hydrazone | Ovine COX-1/COX-2 | Enzyme Inhibition | COX-1 IC50 > 100 µM; COX-2 IC50 = 0.11 µM |
Note: Data is compiled from multiple studies on indole scaffolds to show the breadth of anti-inflammatory investigation; not all compounds are strictly 1,2-diphenyl derivatives but are relevant to the indole class.
The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory indole compounds.
Anticancer Activity
The indole scaffold is a core component of many anticancer agents, including the vinca alkaloids (vincristine, vinblastine).[13] Synthetic indole derivatives have been shown to exhibit potent anti-proliferative effects against a wide range of cancer cell lines.[5][14] The mechanisms are diverse and include:
-
Tubulin Polymerization Inhibition: Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]
-
Kinase Inhibition: Many indole derivatives are designed to target specific protein kinases involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: Targets like indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, are actively pursued.
Table 2: Anticancer Activity of Selected Indole Derivatives
| Compound ID | Scaffold Type | Target Cell Line(s) | Reported IC50 / Activity | Mechanism of Action |
|---|---|---|---|---|
| Flavopereirine [5] | β-carboline indole | HCT116 (Colorectal) | IC50 = 8.15 µM | p53/p21 activation |
| Compound 3e [14] | 3-substituted indole | Multiple | IC50 = 1.4 - 2.7 µM | Cytotoxicity |
| IDO1 Inhibitor [6] | 2-(5-imidazolyl)indole | Enzyme Assay | IC50 = 0.16 µM | IDO1 Inhibition |
Antimicrobial and Antiviral Activity
The this compound framework has also been investigated for its activity against microbial pathogens. Studies have shown that certain derivatives exhibit antibacterial and antifungal properties.[4] Furthermore, the scaffold has been instrumental in the development of small-molecule HIV-1 fusion inhibitors that target the gp41 glycoprotein, preventing the virus from entering host cells.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][15]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16][17] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds. Remove the old media from the cells and add 100 µL of media containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][16] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[7][18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in optical density (turbidity) at 340 nm in a spectrophotometer.[19][20] Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[20] Prepare a 10 mM stock of GTP in the same buffer. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in DMSO.
-
Reaction Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.[21] On ice, add the test compounds to the wells.
-
Initiation: To initiate the reaction, add the tubulin solution and GTP (final concentration 1 mM) to each well. The final tubulin concentration is typically 2-4 mg/mL.[20]
-
Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes.[21]
-
Data Analysis: Plot absorbance versus time. The effect of the inhibitor is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (maximum absorbance) of the treated samples to the vehicle control.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new anti-tumor indole derivatives. [wisdomlib.org]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. abscience.com.tw [abscience.com.tw]
- 21. benchchem.com [benchchem.com]
Spectroscopic characterization of novel 1,2-Diphenyl-1H-indole compounds
An In-depth Technical Guide to the Spectroscopic Characterization of Novel 1,2-Diphenyl-1H-indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize novel this compound compounds. Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological and pharmaceutical activities.[1] Accurate structural elucidation and characterization are paramount for understanding their chemical properties and potential therapeutic applications.[1] This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in structured tables for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.[2] Two-dimensional experiments like HMQC and HMBC are used to unequivocally assign all proton and carbon resonances.[3]
Data Presentation: NMR Spectroscopy
The following table summarizes typical chemical shifts for substituted this compound compounds. Note that exact values will vary based on substitution patterns and the solvent used.[4][5]
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| Position / Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole H-3 | 7.00 - 7.30 (s) | 108.0 - 110.0 |
| Indole H-4 | 7.55 - 7.70 (d) | 120.0 - 122.0 |
| Indole H-5 | 7.15 - 7.30 (t) | 122.0 - 124.0 |
| Indole H-6 | 7.20 - 7.40 (t) | 119.0 - 121.0 |
| Indole H-7 | 7.60 - 7.80 (d) | 110.0 - 112.0 |
| N-Phenyl (C1) | 7.30 - 7.60 (m) | 138.0 - 140.0 (C-ipso) |
| C-Phenyl (C2) | 7.40 - 7.70 (m) | 133.0 - 135.0 (C-ipso) |
| Indole C-2 | - | 135.0 - 137.0 |
| Indole C-3a | - | 128.0 - 130.0 |
| Indole C-7a | - | 136.0 - 138.0 |
Data compiled from representative indole structures found in literature.[3][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound derivatives, key vibrational bands include C-H, C=C, and C-N stretching and bending modes. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of substitution at the N-1 position.[7]
Data Presentation: FT-IR Spectroscopy
Table 2: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch (in-ring) | 1620 - 1450 | Medium-Strong |
| C-N Stretch | 1360 - 1310 | Medium |
| C-H Bending (out-of-plane) | 900 - 675 | Strong |
Reference data derived from typical indole spectra.[6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The indole ring system contains a conjugated π-electron system that gives rise to characteristic absorption bands, typically the ¹Lₐ and ¹Lₑ transitions.[9] The positions of these bands are sensitive to the substitution on the indole core and the phenyl rings, as well as the solvent used.[9][10]
Data Presentation: UV-Vis Spectroscopy
Table 3: Typical UV-Vis Absorption Maxima (in Methanol or Chloroform)
| Electronic Transition | λ_max_ (nm) | Description |
| π → π | 270 - 295 | Strong absorption band characteristic of the indole chromophore. |
| π → π | 245 - 260 | Often observed as a shoulder or separate peak, influenced by phenyl substitution. |
Values are representative for substituted indoles and may shift based on solvent and specific molecular structure.[8][11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[13] Fragmentation patterns observed in the MS/MS spectrum can further aid in structural confirmation.[12]
Data Presentation: Mass Spectrometry
Table 4: Mass Spectrometry Data
| Analysis Type | Parameter | Typical Result |
| ESI-MS | [M+H]⁺ | Expected molecular weight + 1 |
| HRMS (ESI-TOF) | Exact Mass | Calculated vs. Found mass (within ±5 ppm) |
The primary ion observed is typically the protonated molecule [M+H]⁺ in positive ionization mode.[4][12]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Analyses are typically performed on a 300, 400, or 600 MHz NMR spectrometer (e.g., Bruker AV-series).[4]
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of 1-2 seconds.[14] Chemical shifts are referenced to the residual solvent peak or internal standard (e.g., TMS).[5]
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[14]
-
2D NMR (HMQC, HMBC): Acquire gs-HMQC and gs-HMBC spectra to establish single-bond (¹J_CH_) and multiple-bond (²⁻³J_CH_) correlations, respectively, for unambiguous assignments.[3]
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[8] A background spectrum is collected first and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient.[6]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mM).[15] Further dilute this solution to obtain an absorbance reading in the optimal range (0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a 1 cm path length quartz cuvette.[8] Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λ_max) is recorded.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or quadrupole analyzer.[4]
-
Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC-MS).[12] Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. For HRMS, the instrument is calibrated to ensure high mass accuracy. For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[12]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound compound.
Caption: General workflow for synthesis, purification, and spectroscopic characterization.
Structure-Spectra Relationship
This diagram illustrates the logical relationship between the molecular structure of a this compound and the information derived from different spectroscopic techniques.
Caption: Relationship between molecular structure and spectroscopic data outputs.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bg.copernicus.org [bg.copernicus.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 1,2-Diphenyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-diphenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed protocols for the efficient one-pot synthesis of this compound and its derivatives, tailored for research and development applications.
Introduction
This compound and its analogs are important synthetic targets in drug discovery. Traditional multi-step syntheses can be time-consuming and generate significant waste. The one-pot methodologies presented herein offer streamlined, efficient, and often more environmentally friendly alternatives. These protocols detail three distinct and effective approaches: a palladium-catalyzed cross-coupling and cyclization, an acid-catalyzed Bischler indole synthesis, and a microwave-assisted solvent-free Bischler synthesis.
Data Presentation: Comparison of One-Pot Synthetic Methods
The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the detailed protocols.
| Method | Reactants | Product | Yield (%) | Reference |
| Palladium-Catalyzed | N-Benzyl-2-bromoaniline and Phenylacetylene | 1-Benzyl-2-phenyl-1H-indole | 74 | [3] |
| Palladium-Catalyzed | N-Benzyl-2-iodoaniline and Phenylacetylene | 1-Benzyl-2-phenyl-1H-indole | 76 | [3] |
| Palladium-Catalyzed | N-Methyl-2-iodoaniline and Phenylacetylene | 1-Methyl-2-phenyl-1H-indole | Good | [3] |
| Acid-Catalyzed Bischler | Phenacyl bromide and various anilines | 1-Phenyl-1H-indole derivatives | 75-80.85 | [4][5] |
| Microwave-Assisted Bischler | 2:1 mixture of anilines and phenacyl bromides | 2-Arylindoles | 52-75 | [6][7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of N-Substituted-2-phenylindoles
This method relies on a Sonogashira cross-coupling reaction followed by in-situ cyclization.[3]
Materials:
-
N-substituted-2-haloaniline (e.g., N-benzyl-2-bromoaniline) (0.75 mmol)
-
Phenylacetylene (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 mmol)
-
Copper(I) iodide (CuI) (0.055 mmol)
-
Triethylamine (2 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Sealed tube
Procedure:
-
To a sealed tube, add N-substituted-2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.278 mL, 2 mmol), phenylacetylene (0.153 g, 1.5 mmol), and DMF (5 mL).
-
Seal the tube and stir the mixture at room temperature. For N-benzyl-2-haloaniline, the reaction time is typically 12 hours. For N-methyl-2-haloaniline, it is around 8 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain the desired N-substituted-2-phenylindole.[3]
Protocol 2: Acid-Catalyzed One-Pot Bischler Indole Synthesis
This protocol involves the formation of an α-arylamino-ketone intermediate followed by acid-catalyzed cyclization and dehydration.[4][5]
Materials:
-
Phenacyl bromide (0.01 mol)
-
Substituted aniline (0.021 mol)
-
Absolute ethanol (20 mL)
-
Trifluoroacetic acid (TFA) (0.0082 mol)
-
Glacial acetic acid (10 mL)
-
Crushed ice
-
Petroleum ether
-
Methanol
Procedure: Step A: Synthesis of 1-phenyl-2-(phenylamino)-ethan-1-one intermediate
-
In a 100 mL round-bottom flask, combine phenacyl bromide (0.01 mol), the desired aniline analog (0.021 mol), and absolute ethanol (20 mL).
-
Reflux the mixture for 6 hours.
-
After cooling, the intermediate can be isolated or used directly in the next step.
Step B: Cyclization to this compound derivative
-
To the flask containing the intermediate from Step A (or 0.0039 moles of purified intermediate), add trifluoroacetic acid (0.0082 moles) and glacial acetic acid (10 mL).
-
Reflux the reaction mixture for 5 hours in the dark.[5]
-
Pour the reaction mixture into 100 g of crushed ice.
-
Filter the separated solid product.
-
Purify the product by recrystallization from petroleum ether and methanol.[4]
Protocol 3: Microwave-Assisted, Solvent-Free One-Pot Bischler Synthesis
This environmentally friendly method utilizes microwave irradiation to accelerate the reaction, avoiding the need for organic solvents.[6][7]
Materials:
-
Substituted aniline (2 mmol)
-
Phenacyl bromide (1 mmol)
-
Dimethylformamide (DMF) (3 drops, optional)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, create a 2:1 mixture of the desired aniline (2 mmol) and phenacyl bromide (1 mmol).
-
Stir the mixture for a period (e.g., 3 hours) to ensure homogeneity.[7]
-
Optionally, add 3 drops of DMF.
-
Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 540-600 W) for 45-60 seconds.[6][7]
-
After cooling, the crude product can be purified by appropriate methods such as column chromatography or recrystallization. This one-pot variation simplifies the procedure and can improve yields to 52-75%.[6][7]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the one-pot synthesis of this compound derivatives.
Caption: Generalized workflow for one-pot indole synthesis.
Proposed Signaling Pathway/Logical Relationship
The diagram below illustrates the logical progression of the Bischler indole synthesis, a common pathway for generating 2-arylindoles.
Caption: Logical steps of the Bischler indole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted 1,2-Diphenyl-1H-indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a venerable and robust reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds. This application note provides a detailed protocol for the synthesis of substituted 1,2-diphenyl-1H-indoles, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis involves the acid-catalyzed cyclization of substituted phenylhydrazines with deoxybenzoin (1,2-diphenylethanone) or its derivatives. Polyphosphoric acid (PPA) is highlighted as an effective and widely used catalyst for this transformation.
Reaction Principle
The Fischer indole synthesis proceeds through the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.[1] The mechanism involves the in situ formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[1] The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride being commonly employed.[1] Polyphosphoric acid (PPA) is a particularly effective medium and catalyst for this reaction, often providing good yields.
Experimental Protocols
General Procedure for the Synthesis of Substituted 1,2-Diphenyl-1H-indoles using Polyphosphoric Acid (PPA)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted phenylhydrazine (or its hydrochloride salt) (1.0 mmol)
-
Deoxybenzoin (or substituted deoxybenzoin) (1.0 mmol)
-
Polyphosphoric acid (PPA) (10-20 g per gram of reactant)
-
Glacial acetic acid (optional, as a solvent)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the substituted phenylhydrazine (1.0 mmol) and deoxybenzoin (1.0 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure good mixing and to act as both the catalyst and solvent.
-
Reaction: Heat the reaction mixture with stirring in an oil bath. The reaction temperature and time will vary depending on the specific substrates used (see Table 1 for examples). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted 1,2-diphenyl-1H-indole.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 1,2-diphenyl-1H-indoles via the Fischer indole synthesis.
Table 1: Synthesis of Substituted 1,2-Diphenyl-1H-indoles using Fischer Indole Synthesis
| Entry | Phenylhydrazine Substituent | Deoxybenzoin Substituent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | H | PPA | 100 | 0.5 | 61 | [2] |
| 2 | 4-Methyl | H | PPA | Not specified | Not specified | Not specified | |
| 3 | 4-Methoxy | H | PPA | Not specified | Not specified | Not specified | |
| 4 | 4-Chloro | H | PPA | Not specified | Not specified | Not specified | |
| 5 | H | 4'-Methyl | PPA | Not specified | Not specified | Not specified | |
| 6 | H | 4'-Methoxy | PPA | Not specified | Not specified | Not specified | |
| 7 | H | 4'-Chloro | PPA | Not specified | Not specified | Not specified |
Note: Specific quantitative data for entries 2-7 were not available in the searched literature and would require experimental determination.
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the Fischer indole synthesis of substituted 1,2-diphenyl-1H-indoles.
Caption: Workflow for the Fischer indole synthesis.
Signaling Pathway Diagram (Logical Relationship)
This diagram illustrates the key transformations in the Fischer indole synthesis mechanism.
Caption: Key steps of the Fischer indole synthesis mechanism.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-arylindoles, a crucial scaffold in medicinal chemistry, with a focus on palladium-catalyzed methodologies. The protocols outlined are based on modern, efficient, and high-yielding synthetic strategies.
Introduction
The 2-arylindole motif is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, and antidiabetic properties.[1] Consequently, the development of efficient synthetic routes to access these molecules is of significant interest to the drug development community. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of 2-arylindoles, offering advantages in terms of efficiency, functional group tolerance, and substrate scope over classical methods like the Fischer indole synthesis.[2][3][4]
This document details two robust palladium-catalyzed methods for the synthesis of 2-arylindoles: a one-step synthesis from indolines and a one-pot synthesis via heteroannulation of 2-haloanilines and phenylacetylene.
Method 1: One-Step Synthesis of 2-Arylindoles from Indolines
This method provides an efficient route to 2-arylindoles through a palladium-catalyzed oxidative dehydrogenation of indolines followed by a C2-selective Heck-type arylation.[1][5][6] A key advantage of this approach is the use of molecular oxygen as the sole oxidant under mild, acid- and base-free conditions, which contributes to its broad functional group compatibility.[1]
Experimental Workflow
Caption: Experimental workflow for the one-step synthesis of 2-arylindoles.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylindoles from indolines and arylboronic acids.[1][6]
| Entry | Indoline (1) | Arylboronic Acid (2) | Product (4) | Yield (%) |
| 1 | Indoline | Phenylboronic acid | 2-Phenyl-1H-indole | 85 |
| 2 | Indoline | 4-Methylphenylboronic acid | 2-(p-Tolyl)-1H-indole | 82 |
| 3 | Indoline | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1H-indole | 78 |
| 4 | Indoline | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1H-indole | 75 |
| 5 | 5-Methoxyindoline | Phenylboronic acid | 5-Methoxy-2-phenyl-1H-indole | 80 |
| 6 | 5-Chloroindoline | Phenylboronic acid | 5-Chloro-2-phenyl-1H-indole | 72 |
Reactions were run on a 0.3 mmol scale with indoline (1.0 equiv.), arylboronic acid (2.5 equiv.), Pd(OAc)2 (10 mol%), and neocuproine (20 mol%) in 1,2-DCB (1.0 mL) at 40 °C under O2 for 48 h. Yields are isolated yields.[1][6]
Detailed Experimental Protocol
Materials:
-
Indoline derivative (1.0 equiv.)
-
Arylboronic acid derivative (2.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)2, 10 mol%)
-
Neocuproine (20 mol%)
-
1,2-Dichlorobenzene (1,2-DCB)
-
Oxygen (O2) balloon
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the indoline derivative (0.3 mmol, 1.0 equiv.), the arylboronic acid derivative (0.75 mmol, 2.5 equiv.), palladium(II) acetate (6.7 mg, 0.03 mmol, 10 mol%), and neocuproine (12.5 mg, 0.06 mmol, 20 mol%).
-
Add 1,2-dichlorobenzene (1.0 mL) to the vial.
-
Seal the vial and purge with oxygen gas, then maintain a positive pressure of oxygen using a balloon.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylindole.
Method 2: One-Pot Synthesis of 2-Arylindoles via Heteroannulation
This protocol describes a facile and efficient one-pot synthesis of 2-phenylindoles from 2-haloanilines and phenylacetylene, catalyzed by Pd(PPh3)2Cl2 under mild conditions.[2] The reaction proceeds via a Sonogashira cross-coupling followed by an intramolecular cyclization.[2]
Reaction Scheme
Caption: General scheme for the one-pot synthesis of 2-phenylindoles.
Detailed Experimental Protocol
Materials:
-
2-Haloaniline derivative (e.g., 2-iodoaniline or 2-bromoaniline) (0.75 mmol, 1.0 equiv.)
-
Phenylacetylene (1.5 mmol, 2.0 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.025 mmol)
-
Copper(I) iodide (CuI, 0.055 mmol)
-
Triethylamine (2 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine the 2-haloaniline (0.75 mmol), Pd(PPh3)2Cl2 (17.5 mg, 0.025 mmol), and CuI (10.5 mg, 0.055 mmol).[2]
-
Add DMF (5 mL) and triethylamine (0.278 mL, 2 mmol).[2]
-
Add phenylacetylene (0.165 mL, 1.5 mmol) to the mixture.[2]
-
Stir the reaction mixture at room temperature for 24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-phenylindole derivative.
Conclusion
The palladium-catalyzed methods presented herein offer efficient and versatile strategies for the synthesis of 2-arylindoles. The one-step synthesis from indolines is notable for its mild conditions and use of a green oxidant. The one-pot heteroannulation provides a direct route from readily available starting materials. These protocols are valuable tools for researchers in medicinal chemistry and drug development, facilitating the exploration of the chemical space around this important heterocyclic core.
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of 1,2-Diphenyl-1H-indole by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Diphenyl-1H-indole is a heterocyclic compound with a core indole structure that is prevalent in many biologically active molecules. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a high-purity compound for subsequent applications in research and drug development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds.
Chromatographic Purification Data
The following table summarizes the key parameters for the chromatographic purification of this compound. These values are recommended starting points and may require optimization based on the specific impurity profile of the crude mixture.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Initial Eluent Ratio | ~40:1 (Hexane:Ethyl Acetate) |
| Final Eluent Ratio | Gradient up to 20:1 or higher polarity as needed |
| TLC Analysis | Hexane/Ethyl Acetate (e.g., 9:1, 4:1) |
| Target Rf Value | 0.2 - 0.4 in the chosen TLC eluent |
| Detection Method | UV light (254 nm) |
Experimental Protocol
This protocol outlines the steps for the purification of crude this compound using flash column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (optional, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
The first step is to determine the optimal mobile phase composition for the separation using TLC.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 40:1, 20:1, 9:1, 4:1).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Place one TLC plate in each developing chamber and allow the solvent front to travel up the plate.
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value between 0.2 and 0.4.[1]
3. Column Preparation (Slurry Packing Method)
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., hexane/ethyl acetate 40:1).[1]
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]
4. Sample Loading
There are two common methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.[1] Carefully apply the solution to the top of the silica gel bed using a pipette.[1]
-
Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent and add a small amount of silica gel.[2] Remove the solvent by rotary evaporation to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.[2]
5. Elution and Fraction Collection
-
Carefully add the initial eluent to the top of the column.
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).[1]
-
Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
If the separation is challenging, a gradient elution can be performed.[2] This involves gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.[2]
-
Monitor the separation by collecting small spots from the column outlet and analyzing them by TLC.
6. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions containing the desired product.[1]
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
References
Application Notes and Protocols: 1,2-Diphenyl-1H-indole as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-Diphenyl-1H-indole as a fluorescent probe for cellular imaging. This document includes key photophysical properties, detailed experimental protocols for cell staining and cytotoxicity assessment, and illustrative diagrams to guide your research.
Introduction
This compound is a hydrophobic, blue-emitting fluorescent molecule. Its lipophilic nature suggests a preference for lipid-rich environments, making it a potential candidate for imaging cellular membranes and lipid droplets. This document outlines the characteristics and provides protocols for the application of this compound in bioimaging.
Photophysical Properties
The fluorescence of this compound is influenced by the solvent environment. While specific quantitative data for all photophysical parameters are not extensively documented in the literature, the following table summarizes the available information. The solvent polarity can affect the fluorescence quantum yield of indole derivatives; generally, the quantum yield may vary in different solvents.[1]
| Property | Value | Notes |
| Excitation Maximum (λex) | 299 nm[2] | In the ultraviolet range. |
| Emission Maximum (λem) | 365 nm[2] | Emits in the blue/violet range. |
| Stokes Shift | 66 nm[2] | A moderate shift. |
| Quantum Yield (Φf) | Not specified | Expected to be solvent-dependent. |
| Molar Absorptivity (ε) | Not specified |
Experimental Protocols
I. Synthesis of this compound
A general method for the synthesis of 2-substituted indole derivatives can be adapted for this compound. One common approach is the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Deoxybenzoin (1,2-diphenylethanone)
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of phenylhydrazine (1.1 equivalents) and deoxybenzoin (1 equivalent) is heated in glacial acetic acid.
-
The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
The mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated product is filtered, washed with water, and then with a dilute ethanol solution.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
II. Preparation of Staining Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
For cell staining, dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration optimization for each cell type and application.
III. Live Cell Staining and Imaging
Given its lipophilic nature, this compound is expected to stain cellular membranes. The following protocol is a general guideline for staining live cells.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound staining solution (prepared as in Protocol II)
-
Serum-free cell culture medium
-
Fluorescence microscope with appropriate filters for DAPI or similar blue dyes.
Procedure:
-
Wash the cultured cells twice with pre-warmed serum-free cell culture medium.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal staining time may vary depending on the cell type.
-
After incubation, wash the cells three times with pre-warmed serum-free cell culture medium to remove excess probe.
-
Add fresh pre-warmed medium to the cells.
-
Image the stained cells using a fluorescence microscope. Use an excitation wavelength around 300 nm and collect the emission around 365 nm.
IV. Cytotoxicity Assessment using MTT Assay
It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549, or other relevant cell lines)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for using this compound as a fluorescent probe.
Caption: Proposed mechanism of cellular uptake and localization of this compound.
Potential Applications and Further Considerations
-
Membrane Staining: Due to its lipophilic character, this compound is a promising candidate for staining the plasma membrane and internal membrane structures of live or fixed cells.
-
Lipid Droplet Visualization: The probe may also accumulate in lipid droplets, which are neutral lipid-storage organelles. This would require co-localization studies with known lipid droplet markers.
-
Drug Development: Indole derivatives are known to possess a wide range of biological activities. The bioimaging capabilities of this compound could be leveraged in drug discovery to study its cellular uptake and distribution.
-
Limitations: The UV excitation wavelength may cause phototoxicity in live cells during prolonged imaging sessions. The quantum yield and molar absorptivity need to be determined for quantitative imaging applications.
These application notes provide a starting point for researchers interested in exploring the potential of this compound as a fluorescent probe for bioimaging. Further characterization and optimization of the protocols for specific applications are encouraged.
References
Application of 1,2-Diphenyl-1H-indole in organic light-emitting diodes (OLEDs).
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a significant class of heterocyclic compounds that are pivotal in the development of materials for organic electronics, owing to their unique photophysical and electrochemical properties. Among these, 1,2-Diphenyl-1H-indole and its derivatives are emerging as promising candidates for application in organic light-emitting diodes (OLEDs). Their rigid molecular structure, high thermal stability, and excellent charge-transporting capabilities make them suitable for use as emitters or host materials in the emissive layer of OLEDs, contributing to enhanced device efficiency, color purity, and operational lifetime. This document provides a comprehensive overview of the application of this compound in OLEDs, including detailed experimental protocols for its synthesis and device fabrication, as well as a summary of performance data from related diphenyl-indole derivatives.
Molecular Design and Signaling Pathway
The design of this compound derivatives for OLED applications often follows the donor-π-acceptor (D-π-A) concept to tune the electronic properties and emission characteristics of the molecule. The indole nucleus can act as an electron donor, while various electron-withdrawing or -donating groups can be attached to the phenyl rings to modulate the HOMO/LUMO energy levels and, consequently, the emission color and efficiency.
Caption: Molecular design of this compound derivatives.
Quantitative Data Summary
While specific performance data for OLEDs using the parent this compound is not extensively reported, data from closely related derivatives, such as 1,2-diphenylindolizine, provide valuable insights into their potential. The following tables summarize the performance of OLEDs based on these related materials.
Table 1: Performance of Blue-Emitting OLEDs with 1,2-Diphenylindolizine Derivatives
| Derivative | Emission Peak (nm) | Band Gap (eV) | Thermal Stability (Tm °C) |
| 1,2-diphenylindolizine | ~450 | 3.1 - 3.4 | >100 (enhanced) |
| Substituted derivatives | ~450 | 3.1 - 3.4 | >100 (enhanced) |
Data extrapolated from studies on 1,2-diphenylindolizine derivatives, which are structurally similar to this compound.[1][2]
Table 2: Performance of OLEDs with other Diphenyl-Indole based Emitters
| Device Role | Emitter/Host | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) |
| Blue Emitter | Pyrene-Benzimidazole derivative B | 4.3 | 290 | (0.1482, 0.1300) |
| Deep-Blue Emitter | Spiro-configured indoloacridine | 31 | - | (0.13, 0.066) |
Note: The data above is for indole derivatives with diphenyl substitutions, showcasing the potential of this chemical motif in OLEDs.[1][3]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer indole synthesis.
Protocol: Fischer Indole Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 1,2-diphenylhydrazine (1.0 eq) and acetophenone (1.1 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Fabrication of a Multilayer OLED Device
The following protocol describes a general method for the fabrication of a multilayer OLED device using thermal evaporation, a common technique for small molecule-based OLEDs.
Protocol: OLED Device Fabrication
-
Substrate Cleaning: Start with patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit a Hole Injection Layer (HIL), for example, 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), at a deposition rate of 1-2 Å/s.
-
Deposit a Hole Transport Layer (HTL), for example, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), at a rate of 1-2 Å/s.
-
Co-deposit the Emissive Layer (EML) consisting of a host material and the this compound derivative (as the dopant/emitter). The doping concentration is a critical parameter to optimize. A typical deposition rate for the host is 1-2 Å/s, and for the dopant is 0.1-0.5 Å/s.
-
Deposit an Electron Transport Layer (ETL), for example, Tris(8-hydroxyquinolinato)aluminium (Alq₃), at a rate of 1-2 Å/s.
-
-
Cathode Deposition: Without breaking the vacuum, deposit an electron injection layer (EIL) such as Lithium Fluoride (LiF) (1 nm) followed by a metal cathode like Aluminum (Al) (100 nm) through a shadow mask to define the pixel area.
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime of the fabricated OLED device.
Caption: General workflow for OLED fabrication and characterization.
Conclusion
This compound and its derivatives hold significant promise for the development of high-performance OLEDs. Their robust structure and tunable electronic properties make them versatile building blocks for both emissive and host materials. While direct performance data for the parent compound in OLEDs is limited, the encouraging results from structurally similar molecules, particularly in the blue emission region, strongly suggest that further research into this compound-based materials could lead to significant advancements in OLED technology. The provided protocols for synthesis and device fabrication offer a solid foundation for researchers to explore the potential of this intriguing class of materials.
References
- 1. Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,2-Diphenyl-1H-indole Derivatives as Potent Anticancer Agents
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties. Among these, derivatives of 1,2-diphenyl-1H-indole have emerged as a promising class of anticancer agents.[1][2] These compounds exhibit potent cytotoxic effects against a variety of cancer cell lines, including those resistant to standard chemotherapies.[3] Their mechanism of action often involves the disruption of critical cellular processes essential for cancer cell proliferation and survival, such as microtubule dynamics, cell cycle progression, and key signaling pathways.[1][4] This document provides an overview of their anticancer activity, mechanisms of action, and detailed protocols for their evaluation.
Mechanisms of Action
This compound derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action for many 2-phenylindole compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these derivatives disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death, or apoptosis.[4][5]
Furthermore, some indole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. Overactive signaling through pathways like PI3K/Akt/mTOR promotes cell growth, proliferation, and survival. Certain indole compounds can inhibit components of this pathway, thereby cutting off critical survival signals to the cancer cells.
Key Signaling Pathway: Inhibition of Microtubule Dynamics
The diagram below illustrates the central role of microtubule dynamics in cell division and how indole derivatives intervene in this process.
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of novel compounds is initially assessed by determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for representative 2-phenylindole derivatives against several human cancer cell lines.
Table 1: IC50 Values (µM) of Selected 2-Phenylindole Derivatives
| Compound ID | MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) | PC3 (Prostate) | HCT116 (Colon) | Ref |
|---|---|---|---|---|---|---|
| Compound 5f | 13.2 | 8.2 | - | - | - | [6] |
| Compound 5k | 17.3 | - | - | - | - | [6] |
| Compound 3a | 1.31 | - | - | >100 | >100 | [7] |
| Compound 28 | - | - | - | 14.43 | 11.99 | [4] |
| Compound 31 | 2.71 | - | - | - | - | [8] |
| Doxorubicin | 0.06 | 0.08 | - | - | - |[5] |
Note: Data is compiled from multiple sources for structurally related indole derivatives to provide a representative overview. Direct comparison between compounds from different studies should be made with caution.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of anticancer agents. Below are detailed methodologies for key experiments used to characterize the activity of this compound derivatives.
General Experimental Workflow
The screening process for a potential anticancer agent follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: General workflow for screening potential anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[12] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell populations based on the cell cycle phase. RNase treatment is included to prevent the staining of double-stranded RNA.[12]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, collect both floating (apoptotic) and trypsinized cells.
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13] Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[14]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[14] Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use appropriate software to gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[13]
Protocol 3: Apoptosis Detection (Annexin V/PI Assay)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) co-staining.[15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Materials:
-
Treated and control cells (1-5 x 10^5 per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells, including the supernatant containing floating cells, after treatment.
-
Washing: Wash cells twice with cold PBS and then once with 1X Binding Buffer. Centrifuge at 400-600 x g for 5 minutes between washes.[18]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Use quadrant analysis to differentiate and quantify the viable, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the light scattering of the solution, which can be measured as an increase in optical density (turbidity) at 340 nm.[19] Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compound (indole derivative) and controls (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled microplate reader (340 nm absorbance)
Procedure:
-
Reagent Preparation: Prepare the tubulin reaction mixture on ice. A typical mixture contains tubulin (e.g., 3 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Assay Setup: Pre-warm the microplate reader to 37°C. On ice, add 10 µL of the test compound (at various concentrations) or control compound to the appropriate wells of a 96-well plate.[20]
-
Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin reaction mixture to each well. Mix gently to avoid bubbles.[20]
-
Data Acquisition: Immediately place the plate into the 37°C reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[20][21]
-
Data Analysis: Plot the absorbance at 340 nm versus time. Calculate the maximum polymerization rate (Vmax) and the final polymer mass (ODmax). Compare the curves from treated samples to the vehicle control to determine the inhibitory effect of the this compound derivative.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for Computational Docking Studies of 1,2-Diphenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing computational docking studies of 1,2-diphenyl-1H-indole with various protein targets implicated in cancer and inflammation. Detailed protocols for molecular docking using AutoDock Vina are provided, along with examples of expected quantitative data and visualization of relevant biological pathways.
Introduction
This compound is a heterocyclic aromatic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein target). This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
This document outlines the procedures for docking this compound against three potential protein targets: Tubulin, Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α).
Potential Protein Targets and Biological Relevance
-
Tubulin: A key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Many indole derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
-
Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Overexpression of COX-2 is associated with various inflammatory diseases and is also implicated in the progression of several types of cancer.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a central mediator of inflammation. Dysregulation of TNF-α is linked to a wide range of autoimmune and inflammatory conditions.
Computational Docking Protocol: this compound with Target Proteins using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound with tubulin, COX-2, and TNF-α using AutoDock Vina.
1. Software and Resource Requirements:
-
AutoDockTools (ADT): A graphical user interface for preparing docking simulations.
-
AutoDock Vina: The docking engine.
-
MGLTools: Required for running ADT.
-
PyMOL or other molecular visualization software: For analyzing docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.
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PubChem or other chemical databases: For obtaining the 3D structure of this compound.
2. Preparation of the Target Protein (Receptor):
-
Download the Protein Structure: Obtain the crystal structure of the target protein from the PDB. Recommended PDB IDs for this study are:
-
Prepare the Receptor in AutoDockTools (ADT): a. Open the downloaded PDB file in ADT. b. Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared receptor in PDBQT format (e.g., protein.pdbqt).
3. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID 87638) in SDF or MOL2 format.[6]
-
Prepare the Ligand in AutoDockTools (ADT): a. Open the ligand file in ADT. b. The software will automatically detect the root and set the rotatable bonds. The user can verify and adjust these if necessary. c. Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
4. Grid Box Generation:
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Define the Binding Site: In ADT, load the prepared receptor (protein.pdbqt).
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Set the Grid Box: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The coordinates and dimensions of the grid box can be determined from the literature or by identifying the binding pocket of a known inhibitor. For TNF-α (PDB ID: 2AZ5), the grid center coordinates can be set as X = -8.333, Y = 68.217, and Z = 19.962.[3]
-
Generate the Grid Parameter File: Save the grid box parameters as a GPF file (e.g., grid.gpf).
5. Running the Docking Simulation with AutoDock Vina:
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Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the grid box parameters. The file should contain the following lines:
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Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
6. Analysis of Docking Results:
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Examine the Log File: The output log file (output_log.txt) contains the binding affinity scores (in kcal/mol) for the different predicted binding poses of the ligand.
-
Visualize the Docking Poses: Use a molecular visualization tool like PyMOL to open the receptor (protein.pdbqt) and the output poses file (output_poses.pdbqt).
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Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's binding site.
Quantitative Data Summary
Table 1: Docking Scores and Binding Affinities of Indole Derivatives against Target Proteins
| Target Protein | Representative Indole Derivative | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Tubulin | Indole-based TMP analogue | -9.76 | Colchicine | -8.68 |
| COX-2 | 1,3-dihydro-2H-indolin-2-one derivative | -9.8 | Celecoxib | -9.3 |
| TNF-α | Indole-derivative from virtual screen | -7.5 to -8.5 | SPD304 (co-crystalized inhibitor) | -7.0 |
Note: The docking scores are indicative and can vary based on the specific software, force field, and parameters used.
Table 2: In Vitro Inhibitory Activity of Indole Derivatives
| Target Protein | Representative Indole Derivative | IC50 | Reference Compound | Reference IC50 |
| Tubulin Polymerization | 6-heterocyclyl-1H-indole derivative | 0.58 µM[1] | Combretastatin A-4 | 2.12 µM[7] |
| COX-2 Inhibition | N-1 and C-3 substituted indole derivative | 0.32 µM[8] | Celecoxib | 0.03 µM[9] |
| TNF-α Inhibition | Indole-based compound | Not readily available | Adalimumab (antibody) | Not directly comparable |
Visualizations
Experimental Workflow
Caption: Computational docking workflow.
Signaling Pathways
Caption: Tubulin polymerization inhibition pathway.
Caption: COX-2 signaling pathway in inflammation.
Caption: TNF-α signaling pathway.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Identification of a Potential TNF-Alpha Binder Using a Structural Similarity: A Potential Drug Repurposing Approach to the Management of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Virtual Screening of Tumor Necrosis Factor-α Inhibitors by Cheminformatics Approaches and Bio-Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H15N | CID 87638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Diphenyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 1,2-Diphenyl-1H-indole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound, leading to low yields or product impurities.
Issue 1: Low or No Product Yield
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Question: My reaction is resulting in a very low yield or no desired this compound at all. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors, from the quality of your starting materials to the specific reaction conditions. Here are some key areas to investigate:
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Purity of Starting Materials: Ensure that your aniline, phenylhydrazine, and deoxybenzoin (or other relevant precursors) are pure. Impurities can lead to unwanted side reactions and significantly lower the yield.[1] It is advisable to use freshly distilled or recrystallized starting materials.
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Reaction Conditions: The synthesis of indoles is often sensitive to reaction parameters.[1]
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Temperature: Both the Fischer and Bischler-Möhlau syntheses often require elevated temperatures. However, excessively high temperatures can lead to decomposition of reactants or the final product.[1] It is crucial to carefully control and optimize the reaction temperature.
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Catalyst: The choice and concentration of the acid catalyst in the Fischer indole synthesis are critical and often need to be optimized empirically.[1] Common catalysts include zinc chloride, polyphosphoric acid (PPA), hydrochloric acid, and sulfuric acid.[1][2]
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Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
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Issue 2: Significant Side Product Formation
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Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
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Answer: Side product formation is a common challenge in indole synthesis. Here are some likely side reactions and strategies to mitigate them:
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Aldol Condensation: In the Fischer indole synthesis, if the ketone has α-hydrogens, it can undergo self-condensation under acidic conditions.[1] Using a ketone without α-hydrogens where possible or carefully controlling the acidity and temperature can minimize this.
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N-N Bond Cleavage: In the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1]
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Incomplete Cyclization: In palladium-catalyzed syntheses, incomplete cyclization of the intermediate can be an issue. Optimizing the catalyst, ligand, and reaction time is crucial for driving the reaction to completion.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?
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Answer: Purification of indole derivatives can sometimes be challenging due to the presence of closely related impurities.
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Column Chromatography: This is the most common and effective method for purifying indoles.
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Solvent System: A gradient of hexane and ethyl acetate is typically effective for eluting this compound from a silica gel column. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
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Tailing: Indoles can sometimes "tail" on silica gel due to the slightly acidic nature of the silica. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue.
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Recrystallization: If the product is obtained as a solid, recrystallization can be a highly effective method for achieving high purity.
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Solvent Selection: A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling should induce the formation of pure crystals.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common methods for synthesizing this compound?
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A1: The most common methods include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and various palladium-catalyzed cross-coupling reactions.[2][3] The Fischer indole synthesis involves the reaction of N,N'-diphenylhydrazine with deoxybenzoin in the presence of an acid catalyst. The Bischler-Möhlau synthesis typically uses α-bromo-deoxybenzoin and excess aniline.[3] Modern palladium-catalyzed methods often involve the reaction of an o-haloaniline with diphenylacetylene.[4]
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Q2: Which synthesis method generally gives the highest yield for this compound?
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A2: The yield can vary significantly depending on the specific reaction conditions and the scale of the reaction. Palladium-catalyzed methods often offer high yields and good functional group tolerance, but the catalyst can be expensive.[4] The Fischer and Bischler-Möhlau syntheses are classical methods that can also provide good yields with careful optimization.
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Q3: How can I monitor the progress of my reaction?
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A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.
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Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogs
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fischer Indole Synthesis | N,N'-Diphenylhydrazine, Deoxybenzoin | Polyphosphoric Acid (PPA) | None (neat) | 160-180 | 1-2 h | ~70-80 | Inferred from general procedures |
| Bischler-Möhlau Synthesis | α-Bromo-deoxybenzoin, Aniline | None (excess aniline) | Aniline | Reflux | 2-4 h | ~60-75 | [3] |
| Palladium-Catalyzed Annulation | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 100-120 | 12-24 h | 69-78 (for 2-phenylindole) | [4] |
| Microwave-Assisted Bischler-Möhlau | Aniline, Phenacyl bromide | None | DMF (drops) | N/A (600W) | 1 min | 52-75 (for 2-arylindoles) | [5] |
Note: Yields are approximate and can vary based on specific experimental conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol describes the synthesis of this compound from N,N'-diphenylhydrazine and deoxybenzoin using polyphosphoric acid as the catalyst.
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Reactant Preparation: In a round-bottom flask, thoroughly mix N,N'-diphenylhydrazine (1.0 eq) and deoxybenzoin (1.05 eq).
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Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. An exothermic reaction may occur.
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Reaction: Heat the reaction mixture to 160-180 °C with continuous stirring for 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Palladium-Catalyzed Synthesis of 2-Phenyl-1H-indole (as an analog)
This protocol outlines a one-pot synthesis of 2-phenyl-1H-indole from 2-iodoaniline and phenylacetylene, which is a common palladium-catalyzed approach for synthesizing 2-substituted indoles.[4]
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), the 2-iodoaniline (0.75 mmol), and a magnetic stir bar.
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Reagent Addition: Add DMF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.5 mmol) to the flask.
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Reaction: Stir the reaction mixture at room temperature for 24 hours.
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Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain 2-phenyl-1H-indole.[4]
Mandatory Visualization
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Common side products in the synthesis of 1,2-Diphenyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Diphenyl-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Fischer Indole Synthesis
Question: My Fischer indole synthesis reaction to produce this compound is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer: Low yields in the Fischer indole synthesis of this compound are a common issue and can be attributed to several factors, often related to reaction conditions and starting material stability.[1]
Possible Causes and Solutions:
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Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.
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Sub-optimal Temperature: High temperatures can promote the formation of polymeric byproducts and tars, while low temperatures may lead to an incomplete reaction.
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Troubleshooting: The optimal temperature is dependent on the specific substrates and catalyst used. A systematic optimization of the reaction temperature is recommended.
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N-N Bond Cleavage: A significant competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly prevalent with electron-donating substituents.
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Troubleshooting: While less of a concern with the phenyl group, if derivatives with electron-donating groups are used, consider using a milder Lewis acid catalyst which can sometimes favor the desired cyclization.
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Starting Material Purity: Impurities in the N,N-diphenylhydrazine or the carbonyl compound (e.g., 2-phenylacetaldehyde or its precursor) can lead to unwanted side reactions.
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Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques before use.
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Issue 2: Formation of a Complex Mixture of Products in Palladium-Catalyzed N-Arylation of 2-Phenylindole
Question: I am attempting to synthesize this compound by the palladium-catalyzed N-arylation of 2-phenylindole, but I am observing multiple products. What are the likely side products and how can I improve the selectivity?
Answer: Palladium-catalyzed N-arylation of indoles is a powerful method, but can be complicated by competing side reactions, leading to a mixture of products.
Possible Side Products and Solutions:
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C-3 Arylation: A common side product is the C-3 arylated indole (2,3-diphenyl-1H-indole). The regioselectivity between N-arylation and C-arylation can be influenced by the choice of ligand, base, and solvent.
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Troubleshooting: The use of bulky, electron-rich phosphine ligands in combination with a palladium source like Pd₂(dba)₃ can promote N-arylation. The choice of base is also crucial, with sodium tert-butoxide (NaOt-Bu) often favoring N-arylation.
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Double Arylation: It is possible to get arylation at both the nitrogen and the C-3 position.
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Troubleshooting: Careful control of the stoichiometry of the aryl halide or boronic acid can help to minimize double arylation. Using a slight excess of the indole starting material may also be beneficial.
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Homocoupling of Arylating Agent: The palladium catalyst can also promote the homocoupling of the arylating agent (e.g., phenylboronic acid to form biphenyl).
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Troubleshooting: Optimization of the catalyst system and reaction conditions, such as temperature and reaction time, can minimize this side reaction.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side products to expect in the synthesis of this compound?
A1: The common side products are highly dependent on the synthetic route chosen:
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Fischer Indole Synthesis: Expect tar and polymeric byproducts due to the acidic and often high-temperature conditions. Other potential side products include those arising from aldol condensation of the carbonyl starting material and Friedel-Crafts type reactions. Cleavage of the N-N bond in the hydrazine precursor can also occur.
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Bischler-Möhlau Synthesis: While specific side products for this compound are not well-documented in easily accessible literature, harsh reaction conditions are known to contribute to poor yields.[1] The complex mechanism may involve intermediates that can lead to rearranged or fragmented products.
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Palladium-Catalyzed N-Arylation of 2-Phenylindole: The most common side products are the C-3 arylated isomer (2,3-diphenyl-1H-indole) and potentially doubly arylated products.
Q2: I am having difficulty purifying my crude this compound. What are some effective purification methods?
A2: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.
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Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with non-polar eluents (e.g., hexane/ethyl acetate mixtures) and gradually increasing polarity. For basic impurities, adding a small amount of triethylamine to the eluent can improve separation. If the product is sensitive to silica gel, consider using a short plug of silica or using neutral alumina.
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Recrystallization: If the crude product is a solid, recrystallization can be a very effective method for achieving high purity, although it may lead to some loss of material. A mixed solvent system may be required.
Q3: Can I use the Bischler-Möhlau synthesis to prepare this compound?
A3: The Bischler-Möhlau synthesis is traditionally used for the synthesis of 2-arylindoles from an α-arylamino-ketone. While a variation of this method has been used to produce 2,3-diphenylindole from aniline and benzoin in the presence of zinc chloride, the synthesis of this compound via this route is less common and would require a different starting material, such as an appropriately substituted N-phenyl-α-amino ketone. The reaction conditions are often harsh, which can lead to low yields.[1]
Quantitative Data
Quantitative data on the specific yields of side products for the synthesis of this compound is not extensively available in the reviewed literature. However, the following table provides general yield information for related syntheses to give an indication of what might be expected.
| Synthetic Route | Target Molecule | Reported Yield | Common Side Products | Reference |
| Fischer Indole Synthesis | 1,2-Diphenyl-3-propyl-1H-indole | 36% | Not specified | [2] |
| Fischer Indole Synthesis | 3-decyl-1,2-Diphenyl-1H-indole | 35% | Not specified | [2] |
| Fischer Indole Synthesis | 3-hexadecyl-1,2-Diphenyl-1H-indole | 37% | Not specified | [2] |
| Pd-catalyzed C-arylation | 2-phenylindole and 3-phenylindole | 75% (15:1 ratio) | Regioisomers | [5] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis:
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Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., glacial acetic acid) can be added if not used as the solvent. The mixture is typically stirred at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.
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Indolization: The pre-formed hydrazone or the initial mixture of hydrazine and carbonyl compound is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in a suitable solvent). The reaction is typically refluxed for several hours (e.g., 2-4 hours) with constant stirring.[1]
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Workup: After completion (monitored by TLC), the reaction mixture is cooled to room temperature. The excess acid is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
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Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed N-Arylation of an Indole:
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Reaction Setup: To an oven-dried reaction vessel, add the indole (e.g., 2-phenylindole), the aryl halide (e.g., iodobenzene or bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., a bulky, electron-rich phosphine).
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Solvent and Base: A dry, deoxygenated solvent (e.g., toluene or dioxane) is added, followed by a base (e.g., NaOt-Bu or K₃PO₄).
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Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (often in the range of 80-110°C) for several hours until the starting material is consumed (monitored by TLC or GC).
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Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water or brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis.
Caption: Troubleshooting guide for side products in Pd-catalyzed N-arylation.
References
Technical Support Center: Optimizing Reaction Conditions for 1,2-Diphenyl-1H-indole Functionalization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the functionalization of 1,2-diphenyl-1H-indole.
Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My C-H functionalization reaction of this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low yields in C-H functionalization reactions of indoles can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, and substrate-related issues.[1] Here are key areas to investigate:
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Reaction Conditions:
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Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium) and ligand is crucial.[2][3] The catalyst loading may need optimization; systematically screen concentrations to find the optimal balance between reactivity and cost.
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Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents (e.g., toluene, dioxane, DMF) to identify the most suitable one for your specific transformation.[4]
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Temperature and Reaction Time: These parameters are often interdependent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause decomposition of reactants or products.[5]
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Reagent Quality:
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Purity of Starting Materials: Ensure the this compound and other reagents are of high purity, as impurities can poison the catalyst or lead to side reactions.[1]
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Solvent and Atmosphere: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by moisture or oxygen, especially for air-sensitive catalysts like those used in Pd(II)-initiated reactions.[6][7]
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Directing Group Strategy:
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of C2- and C3-functionalized isomers, or functionalization on the phenyl rings. How can I improve the regioselectivity?
A: Achieving high regioselectivity in indole functionalization is a common challenge due to the multiple reactive C-H bonds.[11] Here are strategies to enhance selectivity:
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Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligands can influence the site of metalation. Experiment with different catalyst systems; for instance, Rh(III) catalysts with specific directing groups have shown high regioselectivity for C4 or C7 functionalization.[12][13][14]
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Directing Groups: Employing a directing group is a powerful strategy to control regioselectivity. The directing group can be installed on the indole nitrogen or at a specific position on the indole core to guide the metal catalyst to a particular C-H bond.[8][10][15]
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Solvent Effects: The solvent can influence the coordination of the substrate to the metal center and thus affect the regioselectivity. A systematic solvent screen is recommended.[4]
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Blocking Groups: If a particular position is highly reactive and leads to undesired side products, consider temporarily installing a blocking group at that position.
Issue 3: Formation of Unexpected Side Products
Q: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts and how can I minimize their formation?
A: The formation of side products is often due to competing reaction pathways or decomposition. Common side products in indole functionalization include over-functionalized products, homocoupling of starting materials, and products from catalyst-mediated decomposition.[16]
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Over-functionalization: If the desired product is also reactive under the reaction conditions, it can undergo a second functionalization. To minimize this, consider using a lower stoichiometry of the coupling partner, reducing the reaction time, or lowering the temperature.
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Homocoupling: Homocoupling of the aryl halide or other coupling partners can be a significant side reaction. Optimizing the catalyst system and reaction conditions can often suppress this pathway.
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Decomposition: this compound or the desired product may be unstable under the reaction conditions. Consider using milder conditions (e.g., lower temperature, alternative catalyst). Some indole derivatives are sensitive to acidic conditions, which can be present in the reaction mixture or during workup and purification on silica gel.[17] Using neutralized silica gel or alternative purification methods like recrystallization may be beneficial.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the functionalization of this compound?
A1: Palladium and Rhodium-based catalytic systems are among the most widely used for the C-H functionalization of indoles.[2][3][12] Palladium catalysts, such as Pd(OAc)₂ and Pd(TFA)₂, are effective for various coupling reactions including arylation and olefination.[2][18] Rhodium catalysts, particularly Rh(III) complexes, are often employed for directed C-H activation, enabling functionalization at positions that are typically less reactive.[12][13][19]
Q2: How do I choose the right directing group for my desired functionalization?
A2: The choice of directing group depends on the desired position of functionalization. For C2-functionalization, directing groups on the indole nitrogen are commonly used.[9] For functionalization at the C4 or C7 positions of the indole core, different directing groups attached to the nitrogen or other positions may be required.[12][14][15] The directing group should be easily installed and removed, and stable under the reaction conditions.
Q3: Can photoredox catalysis be used for the functionalization of this compound?
A3: Yes, photoredox catalysis has emerged as a powerful tool for indole functionalization, often proceeding under mild reaction conditions.[20][21][22] This methodology can be used for a variety of transformations, including the introduction of alkyl and aryl groups.[20][23] Dual catalysis, combining photoredox catalysis with transition metal catalysis, has also been successfully applied.[21]
Q4: What are the best practices for purifying functionalized this compound derivatives?
A4: Purification of indole derivatives can be challenging due to the potential for decomposition on silica gel.[17] Column chromatography is a common method, but the choice of solvent system is critical.[1] If decomposition on silica gel is observed, consider using neutralized silica gel or switching to a different stationary phase like alumina.[17] Recrystallization can be an effective method for obtaining high-purity solid products.[17]
Data Presentation
Table 1: Comparison of Catalytic Systems for C-H Arylation of Indoles
| Catalyst System | Directing Group | Position | Yield (%) | Reference |
| Pd(TFA)₂ / Cu(OAc)₂ | N-Acyl | C3 | High | [2] |
| Pd(TFA)₂ / AgOAc | N-Pivaloyl | C2 | High | [2] |
| Rh(III) | N-P(O)tBu₂ | C7 | Good | [15] |
| Pd(II) | C3-Pivaloyl | C4 | Good | [15] |
| Pd(OAc)₂ / Neocuproine | None (from indoline) | C2 | Good to Excellent | [18] |
Table 2: Optimization of Reaction Conditions for Rh(II)-Catalyzed C-H Functionalization
| Catalyst (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh₂(S-NTTL)₄ (0.5) | -78 | 95 | 95 | [24] |
| Rh₂(S-NTTL)₄ (0.5) | 0 | 36 | 85 | [24] |
| Rh₂(S-PTTL)₄ (0.5) | -78 | 88 | 92 | [24] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-2 Arylation of N-Pivaloyl-1,2-diphenyl-1H-indole
This protocol is adapted from general procedures for palladium-catalyzed C-H arylation of indoles.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add N-pivaloyl-1,2-diphenyl-1H-indole (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(TFA)₂ (5 mol%), and AgOAc (2.0 equiv.).
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired C-2 arylated product.[25]
Protocol 2: Rhodium-Catalyzed C-H Olefination of this compound with a Directing Group
This protocol is a general representation based on rhodium-catalyzed C-H activation methodologies.[12]
-
Reaction Setup: In a glovebox, weigh the N-directing group-substituted this compound (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the olefin (2.0 equiv.) into a vial.
-
Solvent Addition: Add anhydrous solvent (e.g., DCE) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at 80-120 °C for 12-48 hours.
-
Monitoring: Periodically check the reaction progress by taking aliquots for TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to isolate the functionalized product.
Mandatory Visualization
Caption: General workflow for transition-metal-catalyzed indole functionalization.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 3. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
- 14. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole Functionalization via Photoredox Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Photoredox-catalyzed multicomponent transformation towards functionalized trans-2,3-disubstituted indolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of 1,2-Diphenyl-1H-indole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2-Diphenyl-1H-indole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit such low aqueous solubility?
A1: The low aqueous solubility of this compound derivatives is primarily due to their molecular structure. These compounds are characterized by a large, hydrophobic core consisting of an indole ring and two phenyl groups. This significant nonpolar surface area leads to unfavorable interactions with polar water molecules, making them poorly soluble in aqueous media. The lack of ionizable functional groups in the parent structure further contributes to their low solubility across a wide pH range.
Q2: I'm observing precipitation of my compound during in vitro assays. What are the immediate steps I should take?
A2: Precipitation during an assay can lead to inaccurate and unreliable results. Immediately, you should visually inspect all solutions for any signs of solid material. If precipitation is confirmed, consider the following:
-
Review your stock solution concentration: Ensure your stock solution in an organic solvent like DMSO is not oversaturated.
-
Check the final concentration in the assay medium: The concentration of the organic solvent (e.g., DMSO) in the final assay buffer should typically be kept low (e.g., <0.5% v/v) to avoid solvent-induced toxicity and compound precipitation.[1]
-
Re-evaluate the buffer composition: The pH and ionic strength of your aqueous buffer can influence the solubility of your compound.
Q3: What are the most common organic solvents for dissolving this compound derivatives?
A3: Due to their hydrophobic nature, this compound derivatives are generally soluble in nonpolar to moderately polar organic solvents. Commonly used solvents for initial dissolution include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Acetone
-
Ethyl acetate
For biological assays, DMSO is a frequent choice for preparing concentrated stock solutions.
Q4: Can modifying the chemical structure of my this compound derivative improve its solubility?
A4: Yes, chemical modification is a powerful strategy. Introducing polar or ionizable functional groups can significantly enhance aqueous solubility. For instance, adding hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase the molecule's ability to form hydrogen bonds with water. Creating a salt form of the molecule, if an ionizable group is present, is also a common and effective method.
Q5: Are there established formulation strategies to improve the bioavailability of poorly soluble indole derivatives?
A5: Yes, several formulation strategies can enhance the solubility and, consequently, the bioavailability of these compounds. These include:
-
Co-solvent systems: Using a mixture of water and a water-miscible organic solvent.[2]
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix.
-
Complexation with cyclodextrins: Encapsulating the hydrophobic molecule within the cyclodextrin cavity.
-
Lipid-based formulations: Dissolving the compound in oils, surfactants, or lipids.[2]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low solubility issues with this compound derivatives in a question-and-answer format.
Issue 1: My this compound derivative will not dissolve in my desired aqueous buffer for a biological assay.
-
Question: Have you determined the intrinsic aqueous solubility of your compound?
-
Answer/Action: If not, it is crucial to first experimentally determine the baseline solubility. This quantitative value will inform your strategy. A detailed protocol for a shake-flask solubility assay is provided below.
-
Question: Is your compound completely insoluble, or does it form a suspension?
-
Answer/Action: If a suspension forms, you may be close to the solubility limit. Gentle heating or sonication might aid dissolution, but be cautious as the compound may precipitate upon cooling. For consistent results, a solubility enhancement technique is recommended.
-
Question: Have you tried preparing a concentrated stock solution in an organic solvent first?
-
Answer/Action: This is the standard approach for poorly soluble compounds. Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).
Issue 2: My compound dissolves in DMSO, but precipitates when diluted into the aqueous assay buffer.
-
Question: What is the final concentration of your compound in the assay?
-
Answer/Action: It's possible that the final concentration exceeds the thermodynamic solubility in the mixed solvent system (aqueous buffer + DMSO). Try performing a serial dilution to determine the highest concentration that remains in solution.
-
Question: Could a co-solvent system be beneficial?
-
Answer/Action: Yes. Instead of diluting directly into the aqueous buffer, try diluting into a pre-mixed co-solvent system. Common co-solvents for in vitro studies include polyethylene glycol 400 (PEG400) and ethanol. A protocol for developing a co-solvent system is provided below.
Issue 3: I need to prepare a formulation for an in vivo study, and my compound's solubility is too low for the required dose.
-
Question: Have you explored more advanced formulation techniques?
-
Answer/Action: For in vivo studies, more robust methods are often necessary. Consider the following, with detailed protocols outlined in the subsequent section:
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Complexation with cyclodextrins: This can significantly increase aqueous solubility.
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Preparation of a solid dispersion: This can improve the dissolution rate.
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Lipid-based formulations: These are particularly useful for highly lipophilic compounds.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound derivative
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Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
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Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the aqueous buffer to the vial.
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Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
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Shake the mixture for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Express the solubility in units such as µg/mL or µM.
Protocol 2: Development of a Co-solvent System
This protocol helps in identifying a suitable co-solvent mixture to enhance solubility.
Materials:
-
This compound derivative
-
Co-solvents (e.g., DMSO, PEG400, ethanol)
-
Aqueous buffer
-
Glass vials
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare various mixtures of the co-solvent and the aqueous buffer. Start with a higher percentage of the co-solvent and titrate downwards. For example:
-
90% PEG400 / 10% aqueous buffer
-
75% PEG400 / 25% aqueous buffer
-
50% PEG400 / 50% aqueous buffer
-
25% PEG400 / 75% aqueous buffer
-
-
Add a small volume of your DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.
-
Vortex each vial and visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).
-
The optimal co-solvent system is the one with the lowest percentage of organic solvent that keeps your compound in solution at the desired concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol uses cyclodextrins to form inclusion complexes and improve aqueous solubility.
Materials:
-
This compound derivative
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add an excess amount of the this compound derivative to each cyclodextrin solution.
-
Stir the mixtures vigorously at a constant temperature for 24-48 hours.
-
Follow steps 5-10 from Protocol 1 to separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the effect of the cyclodextrin on solubility.
Data Presentation
Table 1: Example of Co-solvent System Screening for a this compound Derivative
| Co-solvent System (v/v) | Final Compound Concentration (µM) | Observation (Immediate) | Observation (24 hours) |
| 100% Aqueous Buffer | 10 | Precipitation | Precipitation |
| 1% DMSO in Buffer | 10 | Solution | Precipitation |
| 10% PEG400 / 90% Buffer | 10 | Solution | Solution |
| 5% PEG400 / 95% Buffer | 10 | Solution | Precipitation |
| 10% Ethanol / 90% Buffer | 10 | Precipitation | Precipitation |
Visualizations
Caption: A workflow for troubleshooting the low solubility of this compound derivatives.
Caption: Experimental workflow for determining aqueous solubility using the shake-flask method.
References
Technical Support Center: Purification of 1,2-Diphenyl-1H-indole Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1,2-Diphenyl-1H-indole analogs.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound analogs.
Problem 1: Low Yield After Purification
Possible Causes:
-
Compound Instability: this compound analogs can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel.
-
Suboptimal Chromatography Conditions: Improper solvent system selection can lead to poor separation and loss of product.
-
Inefficient Recrystallization: The chosen solvent may not be ideal for crystallizing the target compound, leading to significant loss in the mother liquor.
-
Incomplete Reaction: The presence of a large amount of starting materials indicates that the synthesis was not driven to completion.
Solutions:
-
Chromatography:
-
Recrystallization:
-
Perform small-scale solvent screening to identify the optimal solvent or solvent mixture for recrystallization. A mixed solvent system, such as methanol/water, can sometimes be effective.[2]
-
Cool the recrystallization mixture slowly to maximize crystal formation and yield.
-
-
Reaction Optimization:
Problem 2: Co-elution of Impurities with the Product
Possible Causes:
-
Similar Polarity of Impurities: Side products from the synthesis, such as regioisomers or unreacted starting materials, may have polarities very similar to the desired product.
-
Inappropriate Stationary Phase: The chosen stationary phase may not have sufficient selectivity to resolve the product from closely eluting impurities.
-
Overloading the Column: Applying too much crude product to the column can lead to broad peaks and poor separation.
Solutions:
-
Optimize Chromatography:
-
Try a different solvent system. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might alter the selectivity.[1]
-
Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[1]
-
If streaking is observed on the TLC plate, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.
-
-
Recrystallization:
-
If chromatography fails to provide pure material, recrystallization can be an effective alternative for obtaining high-purity compounds, although it may result in lower recovery.[2]
-
-
HPLC:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound analogs?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. For analogs prepared via the Fischer indole synthesis, impurities can include unreacted phenylhydrazine and carbonyl compounds, as well as regioisomers if an unsymmetrical ketone is used.[2] Cleavage of the N-N bond in the hydrazone intermediate can also lead to aniline byproducts.[3]
Q2: How can I visualize my colorless this compound analog on a TLC plate?
A2: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[1] For compounds that are not UV-active, staining with p-anisaldehyde, vanillin, or a potassium permanganate solution can be used.[1] Ehrlich's reagent is a highly specific stain for indoles, typically producing blue or purple spots.[1]
Q3: What is a good starting point for a column chromatography solvent system for purifying this compound analogs?
A3: A common starting point for the purification of this compound analogs is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A typical gradient could start with a low percentage of ethyl acetate in hexane and gradually increase the polarity. For example, a gradient of 5% to 30% ethyl acetate in hexane is often effective.
Q4: My this compound analog appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive indole derivatives.[1] To mitigate this, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, switching to a more inert stationary phase like neutral alumina is a good option.[1]
Data Presentation
Table 1: Comparison of Purification Methods for Indole Derivatives (General)
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >95% | 60-90% | Versatile, applicable to a wide range of compounds. | Can be time-consuming, potential for compound degradation on stationary phase.[1][2] |
| Recrystallization | >99% | 40-80% | Can yield very high purity material.[2] | Lower recovery, finding a suitable solvent can be challenging. |
| Preparative HPLC | >99% | 70-95% | High resolution and purity.[3][4] | More expensive, limited to smaller scales. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the packed column.
-
Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound analogs.
Caption: A decision tree for troubleshooting common purification problems.
References
Stability issues of 1,2-Diphenyl-1H-indole under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2-Diphenyl-1H-indole under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound, like many indole derivatives, is susceptible to degradation under acidic conditions. The primary concerns are acid-catalyzed hydrolysis and potential electrophilic attack on the indole ring, which can lead to the formation of various degradation products. The electron-rich nature of the indole nucleus makes it reactive towards protons and other electrophiles present in acidic media.
Q2: What is the expected degradation pathway for this compound under acidic stress?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of indoles, a likely pathway involves protonation of the indole ring. The C3 position of the indole ring is typically the most nucleophilic and prone to protonation. This can lead to the formation of an indoleninium ion intermediate, which may then react with nucleophiles present in the medium (e.g., water) or undergo rearrangement and dimerization/polymerization.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A well-developed HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.
Q4: What are the typical conditions for conducting a forced degradation study on this compound?
A4: Forced degradation studies are intentionally rigorous to accelerate the degradation process.[1][2][3][4][5] For acid hydrolysis, typical starting conditions involve treating a solution of this compound with an acid such as 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., several hours to days). The severity of the conditions can be adjusted based on the observed stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid and complete degradation of this compound observed. | The acidic conditions are too harsh (high acid concentration, high temperature, or prolonged exposure). | Reduce the severity of the stress conditions. Try using a lower acid concentration (e.g., 0.01 M HCl), a lower temperature, or shorter time points for analysis. |
| No significant degradation is observed under acidic stress. | The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating. | Increase the stress conditions (higher acid concentration, higher temperature, or longer duration). Ensure your analytical method is validated to separate the parent peak from potential degradants. This can be confirmed by peak purity analysis using a photodiode array (PDA) detector. |
| Inconsistent or irreproducible degradation results. | Inconsistent experimental parameters (temperature fluctuations, inaccurate solution preparation) or issues with the analytical method (instrument variability, improper sample handling). | Carefully control all experimental parameters. Ensure accurate preparation of all solutions. Validate the analytical method for precision, accuracy, and robustness. |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of various degradation products. | Utilize HPLC coupled with mass spectrometry (HPLC-MS) to identify the mass of the unknown peaks. This information can help in elucidating the structures of the degradation products and understanding the degradation pathway. |
| Precipitation of the compound upon addition of the acidic solution. | Poor solubility of this compound in the acidic aqueous medium. | Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) before diluting it with the acidic solution. Ensure the final concentration of the organic solvent is kept to a minimum to avoid altering the reaction conditions. |
Quantitative Data Summary
| Acidic Condition | Temperature | Expected Stability | Primary Degradation Type |
| 0.01 M HCl | Room Temperature | Likely stable for short durations | Minimal Hydrolysis/Protonation |
| 0.1 M HCl | Room Temperature | Gradual degradation expected over time | Acid-catalyzed hydrolysis |
| 0.1 M HCl | 60 - 80 °C | Significant degradation expected | Accelerated acid-catalyzed hydrolysis |
| 1 M HCl | 60 - 80 °C | Rapid and extensive degradation expected | Forced hydrolysis and potential polymerization |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions and generate potential degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile or methanol to prepare a stock solution of 1 mg/mL.
-
Preparation of Acidic Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with purified water.
-
Stress Sample Preparation:
-
Pipette a known volume of the stock solution into a reaction vial.
-
Add an equal volume of 0.1 M HCl.
-
The final concentration of the drug will be approximately 0.5 mg/mL.
-
-
Control Sample Preparation:
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile (or methanol) and water.
-
-
Incubation:
-
Place the stress and control samples in a heating block or water bath set at 60 °C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the withdrawn aliquots of the stress sample with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized stress samples and the control samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar compounds. A typical mobile phase would consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan) and a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradants.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."
Visualizations
Caption: Potential degradation pathway of this compound under acidic conditions.
Caption: A logical workflow for troubleshooting stability issues encountered during experiments.
References
- 1. Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Mechanistic aspects of the colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Fluorescence Intensity of 1,2-Diphenyl-1H-indole Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-Diphenyl-1H-indole fluorescent probes. Our aim is to help you optimize your experimental outcomes by enhancing the fluorescence intensity of these versatile probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the fluorescence intensity of this compound probes?
The fluorescence intensity of this compound probes is highly sensitive to their local environment. The three primary factors that can cause significant variations in fluorescence are:
-
Solvent Polarity: The polarity of the solvent can significantly alter the electronic distribution of the probe in its excited state, impacting the fluorescence quantum yield and emission wavelength.[1][2]
-
pH of the Medium: The protonation state of the indole nitrogen and any functional groups on the phenyl rings can affect the probe's electronic structure and, consequently, its fluorescence characteristics.[3][4]
-
Aggregation: At higher concentrations, these probes can aggregate, leading to either a decrease in fluorescence (Aggregation-Caused Quenching or ACQ) or an increase in fluorescence (Aggregation-Induced Emission or AIE), depending on the specific molecular structure and environment.[5][6][7]
Q2: My this compound probe is showing very weak or no fluorescence. What are the likely causes?
Low fluorescence intensity is a common issue that can arise from several factors:
-
Suboptimal Solvent Choice: The probe may be in a solvent that quenches its fluorescence.
-
Incorrect pH: The pH of your solution may not be optimal for the probe's fluorescence.
-
Probe Degradation: The probe may have degraded due to exposure to light, harsh chemicals, or improper storage.
-
Concentration Effects: The probe concentration might be too high, leading to self-quenching, or too low for detection.
-
Presence of Quenchers: Certain molecules or ions in your sample can act as fluorescence quenchers.
Q3: How does solvent polarity specifically affect the fluorescence of this compound probes?
Increasing solvent polarity generally leads to a red shift in the emission spectrum (longer wavelengths) due to the stabilization of the excited state.[1] However, the effect on intensity can vary. For some indole derivatives, increasing polarity can decrease the fluorescence quantum yield.[8] It is crucial to empirically determine the optimal solvent system for your specific probe and application.
Q4: Can I use this compound probes for quantitative measurements?
Yes, these probes can be used for quantitative measurements, provided that you carefully control the experimental conditions. Factors such as solvent, pH, temperature, and the presence of potential interfering substances must be kept constant across all measurements. It is also essential to establish a calibration curve with known concentrations of the analyte or under conditions that yield a predictable fluorescence response.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Symptoms:
-
The fluorescence intensity is at or near the background level.
-
The signal-to-noise ratio is very low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Environment | The fluorescence of this compound probes is highly dependent on solvent polarity. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to find the optimal environment for your probe.[1][2] |
| Suboptimal pH | The fluorescence of indole derivatives can be pH-sensitive.[3][4] Prepare a series of buffers to test a pH range (e.g., pH 4-10) and identify the pH at which the fluorescence is maximal. |
| Probe Concentration Too Low | The concentration of the probe may be below the detection limit of the instrument. Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal working concentration. |
| Probe Degradation | Indole compounds can be susceptible to photobleaching and chemical degradation. Store the probe protected from light and in a cool, dry place. Prepare fresh solutions for each experiment. |
| Presence of Quenching Agents | Components in your sample matrix (e.g., heavy ions, dissolved oxygen) can quench fluorescence.[9] If possible, purify your sample or use a buffer system that minimizes quenching. |
| Incorrect Instrument Settings | Ensure that the excitation and emission wavelengths are set correctly for your specific this compound probe. Optimize the detector gain and slit widths on your fluorometer. |
Issue 2: Inconsistent or Unstable Fluorescence Readings
Symptoms:
-
Fluorescence intensity fluctuates over time.
-
Poor reproducibility between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Photobleaching | Continuous exposure to the excitation light can cause the fluorophore to degrade. Reduce the excitation light intensity, decrease the exposure time, and use fresh samples for each measurement. |
| Probe Aggregation or Precipitation | At high concentrations or in certain solvents, the probe may aggregate or precipitate out of solution, leading to unstable readings. Try reducing the probe concentration, using a different solvent, or adding a small amount of a co-solvent like DMSO to improve solubility.[7] |
| Temperature Fluctuations | Fluorescence is a temperature-dependent process. Ensure that your samples and instrument are thermally equilibrated. Use a temperature-controlled cuvette holder if available. |
| Sample Evaporation | For measurements over extended periods, solvent evaporation can concentrate the sample and alter the fluorescence. Use capped cuvettes or an appropriate sealing method. |
Quantitative Data Summary
The following tables summarize the impact of solvent polarity and pH on the fluorescence of representative indole derivatives. Note that the exact values will vary for different substituted this compound probes.
Table 1: Effect of Solvent Polarity on Fluorescence Quantum Yield of an Indole Derivative
| Solvent | Polarity Index (Reichardt's ET(30)) | Relative Fluorescence Quantum Yield (ΦF) |
| Cyclohexane | 31.2 | 0.85 |
| Toluene | 33.9 | 0.78 |
| Dichloromethane | 41.1 | 0.65 |
| Acetonitrile | 46.0 | 0.52 |
| Ethanol | 51.9 | 0.40 |
| Water | 63.1 | < 0.1 |
Data is generalized from typical trends observed for indole derivatives.[8][10]
Table 2: pH-Dependence of Fluorescence Intensity for a pH-Sensitive Indole Probe
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 20 |
| 5.0 | 45 |
| 6.0 | 80 |
| 7.0 | 100 |
| 8.0 | 95 |
| 9.0 | 70 |
| 10.0 | 50 |
This table illustrates a typical pH profile for an indole-based probe where the neutral form is the most fluorescent.[4]
Experimental Protocols
Protocol 1: Optimization of Solvent Conditions
Objective: To determine the solvent system that provides the highest fluorescence intensity for a this compound probe.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO).
-
A series of anhydrous solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, dichloromethane, acetone, acetonitrile, ethanol, methanol).
-
Fluorometer and appropriate cuvettes.
Procedure:
-
Prepare a series of dilutions of the probe stock solution in each of the selected solvents to a final concentration of 1 µM.
-
Protect the solutions from light.
-
Measure the fluorescence emission spectrum of each solution using the appropriate excitation wavelength for your probe.
-
Record the maximum fluorescence intensity and the emission wavelength (λem,max) for each solvent.
-
Plot the maximum fluorescence intensity versus the solvent polarity index to identify the optimal solvent.
Protocol 2: Determination of Optimal pH
Objective: To find the pH at which the this compound probe exhibits maximum fluorescence.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO).
-
A series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
Fluorometer and appropriate cuvettes.
Procedure:
-
Prepare a working solution of the probe in a suitable buffer (e.g., 1 µM in phosphate buffer, pH 7.4).
-
In separate cuvettes, add the probe to each of the different pH buffers to the same final concentration.
-
Allow the solutions to equilibrate for a few minutes, protected from light.
-
Measure the fluorescence intensity of each sample at the probe's optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of pH to determine the optimal pH range.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low fluorescence intensity.
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Aggregation-Induced Fluorescence Probe for Detection H2S and Its Application in Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Instructed Aggregation/Dispersion of Fluorophores for Near-Infrared Fluorescence Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jmess.org [jmess.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance in the synthesis of bulky 1,2-Diphenyl-1H-indoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of sterically hindered 1,2-diphenyl-1H-indoles. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of bulky 1,2-diphenyl-1H-indoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired 1,2-diphenyl-1H-indole at all. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of sterically hindered indoles can arise from several factors, primarily related to steric hindrance, inappropriate reaction conditions, or reagent quality. Here are key areas to investigate:
-
Steric Hindrance: The bulky nature of the two phenyl groups at the 1 and 2 positions presents a significant steric barrier.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy barrier caused by steric hindrance. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.
-
Reaction Time: Sterically hindered reactions often require longer reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst Choice and Loading: The selection of the appropriate catalyst and ligand is crucial. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often necessary to promote the coupling of sterically hindered substrates.[3]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your aniline/phenylhydrazine and ketone/alkyne starting materials, as impurities can lead to unwanted side reactions.[2]
-
Solvent Purity: Use anhydrous solvents, as water can interfere with many catalysts and intermediates, particularly in palladium-catalyzed reactions.
-
Base Selection (for Palladium-Catalyzed Reactions): The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are often effective.[3]
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common challenge, especially when forcing conditions are required to overcome steric hindrance.
-
In Fischer Indole Synthesis:
-
Incomplete Cyclization/Rearrangement: This can lead to the isolation of the intermediate phenylhydrazone.
-
Side Reactions from Harsh Acidic Conditions: Strong acids and high temperatures can lead to decomposition of starting materials or the desired product.[2] Consider using milder Lewis acids like ZnCl₂ or BF₃·OEt₂.
-
-
In Palladium-Catalyzed Reactions:
-
C-Arylation vs. N-Arylation: In the N-arylation of 2-phenylindole, C-arylation at the 3-position can be a competing side reaction. The choice of ligand and reaction conditions can influence the selectivity.[3]
-
Homocoupling: Homocoupling of the aryl halide can occur, especially at higher temperatures.
-
Hydrodehalogenation: Reduction of the aryl halide starting material can also be a side reaction.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my final this compound product from the reaction mixture. What are some common purification challenges and how can I overcome them?
A: The purification of bulky, often non-polar, indole products can be challenging.
-
Co-elution of Impurities: Starting materials, intermediates, and side products may have similar polarities to the desired product, leading to difficult separation by column chromatography.
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents). A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or reverse-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a variety of solvent systems.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally most effective for preparing bulky 1,2-diphenyl-1H-indoles?
A1: While the classical Fischer indole synthesis can be used, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, often provide a more reliable and higher-yielding route for sterically hindered substrates.[3][4] The choice of method will ultimately depend on the availability of starting materials and the specific substitution pattern desired.
Q2: How do I choose the right ligand for a palladium-catalyzed N-arylation to synthesize this compound?
A2: For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the catalytically active monoligated palladium species and facilitate both oxidative addition and reductive elimination. Examples of effective ligands include biarylphosphines like XPhos, SPhos, and RuPhos, as well as bulky trialkylphosphines.[3] The optimal ligand may need to be determined empirically for your specific substrate combination.
Q3: Can I synthesize this compound in a one-pot reaction?
A3: Yes, one-pot procedures are available. For example, a one-pot synthesis can be achieved by reacting aniline with 1,2-diphenylethanone under acidic conditions, effectively combining hydrazone formation and Fischer indole cyclization in a single step.[5] Palladium-catalyzed one-pot syntheses from o-haloanilines and phenylacetylene have also been reported for related 2-phenylindoles.[6]
Q4: What are the expected spectroscopic data for this compound?
A4: The characterization of this compound would typically involve ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole core and the two phenyl substituents. The ¹³C NMR spectrum would display the corresponding signals for all carbon atoms in the molecule. Specific chemical shifts can vary slightly depending on the solvent used for analysis.[7]
Experimental Protocols
Method 1: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Procedure:
-
Hydrazone Formation (can be done in situ):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq.) and deoxybenzoin (1,2-diphenylethanone) (1.0-1.1 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the formation of the phenylhydrazone is complete (monitor by TLC).
-
-
Indolization:
-
To the reaction mixture containing the phenylhydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is often effective for this step. Alternatively, a Lewis acid such as zinc chloride (ZnCl₂) can be used.[1]
-
Heat the mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature and reaction time will need to be determined experimentally. Monitor the reaction for the formation of the indole product and the consumption of the hydrazone.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice-water.
-
Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Method 2: Palladium-Catalyzed N-Arylation of 2-Phenylindole (Buchwald-Hartwig Amination)
This method is suitable if 2-phenylindole is a readily available starting material.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig N-Arylation of 2-Phenylindole.
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (argon or nitrogen), combine 2-phenylindole (1.0 eq.), the aryl halide (e.g., iodobenzene or bromobenzene, 1.1-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
-
Reaction:
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of sterically hindered indoles, providing a basis for comparison and optimization.
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of Bulky Indoles
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Polyphosphoric Acid (PPA) | 120-180 | 2-8 | 40-70 | Often effective but can lead to charring with sensitive substrates. |
| Zinc Chloride (ZnCl₂) | 100-150 | 4-12 | 35-65 | Milder than PPA, but may require longer reaction times.[2] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 80-120 | 6-24 | 30-60 | A milder Lewis acid, can be beneficial for substrates with acid-sensitive functional groups.[1] |
| p-Toluenesulfonic Acid (p-TSA) | 100-140 | 8-24 | 25-55 | A common Brønsted acid catalyst. |
Table 2: Comparison of Ligands for Palladium-Catalyzed N-Arylation of 2-Substituted Indoles
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Typical Yield (%) | Notes |
| XPhos | 1-3 | NaOt-Bu | 100-110 | 70-95 | A highly effective and general ligand for sterically hindered substrates.[3] |
| RuPhos | 1-3 | K₃PO₄ | 100-110 | 65-90 | Another bulky biarylphosphine ligand with good performance. |
| tBuXPhos | 1-3 | NaOt-Bu | 100-110 | 75-95 | A very bulky ligand that can be advantageous for particularly challenging substrates. |
| Tri-tert-butylphosphine | 2-5 | K₃PO₄ | 90-100 | 60-85 | A bulky and electron-rich trialkylphosphine ligand. |
Disclaimer: The yields and reaction conditions presented in these tables are illustrative and may vary depending on the specific substrates and experimental setup. Optimization is often necessary to achieve the best results.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. impactfactor.org [impactfactor.org]
- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Scalable synthesis of 1,2-Diphenyl-1H-indole for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1,2-Diphenyl-1H-indole for industrial applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of N-phenylhydrazine and deoxybenzoin (1,2-diphenylethanone).[1][2] The choice of acid catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂).[1][3]
Q2: How does the choice of acid catalyst impact the Fischer indole synthesis of this compound?
A2: The acid catalyst is a critical parameter that can significantly influence the reaction yield and purity of the final product. Strong Brønsted acids like polyphosphoric acid (PPA) are often effective for driving the cyclization but can lead to the formation of tar and polymeric byproducts if the temperature and reaction time are not carefully controlled. Lewis acids, such as zinc chloride, are generally milder and can offer a cleaner reaction profile, potentially reducing the formation of acid-sensitive impurities.[4] The optimal catalyst and its concentration should be determined experimentally for a specific scale and reactor setup.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: On an industrial scale, the handling of large quantities of corrosive acids like PPA or sulfuric acid requires specialized equipment and stringent safety protocols. The reaction is often performed at elevated temperatures, which can lead to pressure buildup in a closed system. Furthermore, N-phenylhydrazine is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area. A thorough risk assessment should be conducted before any scale-up operations.
Q4: Are there alternative scalable synthetic routes to this compound besides the Fischer indole synthesis?
A4: While the Fischer indole synthesis is the most common, other methods have been developed, although their scalability for this compound may be less established. Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the indole ring system.[5] However, the cost and availability of the catalyst, as well as the need for specialized equipment, may be limiting factors for large-scale industrial production compared to the more classical Fischer indole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scalable synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My Fischer indole synthesis of this compound is resulting in a very low yield or no product at all. What are the potential causes?
-
Answer: Low yields in this synthesis can often be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial. If the catalyst is too weak, the reaction may not proceed to completion. Conversely, a catalyst that is too strong or used in excess can lead to decomposition of the starting materials or the product.[4]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to facilitate the key[5][5]-sigmatropic rearrangement. However, excessively high temperatures can promote the formation of tar and other degradation products.[4]
-
Poor Quality of Starting Materials: Impurities in the N-phenylhydrazine or deoxybenzoin can inhibit the reaction or lead to the formation of side products. Ensure the purity of your starting materials before commencing the synthesis.
-
Presence of Water: The reaction is sensitive to water, which can hydrolyze the intermediate phenylhydrazone. It is essential to use anhydrous solvents and reagents.
-
Issue 2: Formation of Tars and Polymeric Byproducts
-
Question: My reaction mixture is turning into a dark, intractable tar, making product isolation difficult. How can I prevent this?
-
Answer: Tar formation is a common issue in Fischer indole synthesis, especially at high temperatures and with strong acids.[4] To mitigate this:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature to find the optimal balance between reaction rate and byproduct formation.
-
Use a Milder Catalyst: Consider switching from a strong Brønsted acid like PPA to a milder Lewis acid like ZnCl₂.
-
Control Reaction Time: Prolonged exposure to high temperatures and acidic conditions can lead to product degradation. Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying the crude this compound. What are the common impurities and how can I remove them?
-
Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials, side-products from competing reactions, and degradation products.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often an effective method for purifying the solid product on a large scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexanes and ethyl acetate.[6]
-
Acid-Base Extraction: Although less common for this specific indole, if basic or acidic impurities are present, an acid-base extraction during the workup can be beneficial.
-
Quantitative Data Presentation
The following tables provide a summary of typical reaction conditions and yields for the synthesis of 1,2-disubstituted indoles using the Fischer indole synthesis. Note that optimal conditions will vary depending on the specific substrate and scale.
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Typical Concentration | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Excess (as solvent) | 100-160 | 1-4 | 70-90 | [7] |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | 120-180 | 2-6 | 60-85 | [3] |
| Sulfuric Acid (H₂SO₄) | Catalytic to excess | 80-120 | 2-8 | 50-80 | [1] |
| Acetic Acid | Solvent | Reflux | 4-24 | 40-70 | [3] |
Experimental Protocols
Scalable Fischer Indole Synthesis of this compound
This protocol is a general guideline for the gram-scale synthesis of this compound. Optimization may be required for larger-scale production.
Materials:
-
N-phenylhydrazine
-
Deoxybenzoin (1,2-diphenylethanone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Hydrazone Formation (Optional but recommended for cleaner reaction):
-
In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol.
-
Add N-phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Cyclization:
-
Method A (PPA): To a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Heat the PPA to approximately 80-90 °C with stirring.
-
Slowly add the phenylhydrazone from the previous step (or a mixture of deoxybenzoin and N-phenylhydrazine if performing a one-pot synthesis) to the hot PPA.
-
Raise the temperature to 120-140 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Method B (ZnCl₂): In a flask, mix the phenylhydrazone (or the starting materials), zinc chloride (1.5 equivalents), and a high-boiling solvent like toluene.
-
Heat the mixture to reflux (around 110-120 °C) for 2-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Mandatory Visualizations
Caption: Mechanism of the Fischer Indole Synthesis for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Fischer indole synthesis with other methods for 1,2-Diphenyl-1H-indole
A Comparative Analysis of Synthetic Routes to 1,2-Diphenyl-1H-indole
The synthesis of polysubstituted indoles is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active compounds. Among these, this compound represents an important structural motif. This guide provides a comparative overview of various synthetic methodologies for obtaining this target molecule, with a primary focus on the classic Fischer indole synthesis against other notable methods. The comparison is based on reaction yields, conditions, and starting materials, supported by detailed experimental protocols.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for different methods used to synthesize this compound or structurally related analogs like 2-phenylindole and 1-phenyl-1H-indoles. This data is crucial for researchers in selecting the most appropriate synthetic strategy based on efficiency and available resources.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Deoxybenzoin (1,2-Diphenylethanone) | Zinc chloride (ZnCl₂) | None | 170 | 6 minutes | 72-80[1] |
| Fischer Indole Synthesis (Acid) | Acetophenone Phenylhydrazone | o-phosphoric acid, H₂SO₄ | None | 100-120 | 20 minutes | Not specified for diphenyl derivative[2] |
| Bischler-Möhlau Synthesis | α-Bromo-deoxybenzoin, Aniline | None | None | Reflux | Not Specified | Historically low[1] |
| Bischler-Möhlau (Microwave) | Phenacyl bromide, Aniline (2:1 mixture) | Dimethylformamide (DMF) | None | Microwave (600W) | 1 minute | 52-75 (for 2-arylindoles)[1][2] |
| One-Pot Cyclization | 1-phenyl-2-(phenylamino)-ethan-1-one | Trifluoroacetic acid (TFA) | Glacial Acetic Acid | Reflux | 5-8 hours | ~80[3][4] |
| Buchwald-Hartwig N-Arylation | 2-Phenylindole, Iodobenzene | Palladium(II) acetate, Phosphine Ligand | Toluene | Not Specified | Not Specified | High yields typical for this reaction type |
Detailed Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][5]
Step 1: Preparation of Deoxybenzoin Phenylhydrazone
-
Dissolve deoxybenzoin (1,2-diphenyl-ethanone) in ethanol and a small amount of glacial acetic acid.
-
Add phenylhydrazine dropwise while swirling the mixture.
-
Heat the reaction mixture on a sand bath for approximately 10 minutes.[2]
-
Cool the mixture in an ice bath to precipitate the phenylhydrazone product.
-
Collect the precipitate by filtration, wash with dilute hydrochloric acid followed by cold ethanol, and air dry.[2]
-
Recrystallize the crude product from ethanol to obtain pure deoxybenzoin phenylhydrazone.
Step 2: Cyclization to this compound
-
Place the dried deoxybenzoin phenylhydrazone in a beaker.
-
Add a catalyst, such as zinc chloride[1], or a mixture of ortho-phosphoric acid and concentrated sulfuric acid.[2]
-
Heat the mixture. For zinc chloride, a temperature of 170°C is applied for about 6 minutes.[1] For the acid mixture, heat on a water bath at 100-120°C for 20 minutes with constant stirring.[2]
-
Pour the hot reaction mixture into cold water.
-
Collect the precipitate by filtration and wash with water until the washings are neutral.
-
Dry the crude this compound and recrystallize from ethanol.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-ketone with an excess of an aniline to form a 2-aryl-indole.[6][7] While historically plagued by harsh conditions, modern variations offer milder alternatives.[6]
Protocol: Microwave-Assisted Synthesis
-
In a suitable vessel, create a 2:1 mixture of aniline and an appropriate α-bromo-ketone (e.g., α-bromo-deoxybenzoin).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF).[2]
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[2]
-
After cooling, purify the resulting crude product using appropriate chromatographic techniques to isolate the this compound.
One-Pot Synthesis via Cyclization
This method provides a direct route to N-phenyl indoles through the cyclization of N-phenyl-α-amino ketones.
Protocol:
-
Charge a round-bottom flask with 1-phenyl-2-(phenylamino)-ethan-1-one, trifluoroacetic acid, and glacial acetic acid.[3]
-
Reflux the reaction mixture for 5 to 8 hours in the dark.[4]
-
Pour the cooled reaction mixture over crushed ice.
-
Filter the separated solid mass.
-
Purify the crude product by washing with petroleum ether and methanol to yield this compound.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[8][9] It can be applied in a two-step sequence to synthesize this compound, by first preparing 2-phenylindole and then performing an N-arylation.
Protocol: N-Arylation of 2-Phenylindole
-
To an oven-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Diphenyl(m-tolyl)phosphine), and sodium tert-butoxide (NaOtBu).[10]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene, 2-phenylindole, and the aryl halide (e.g., iodobenzene).
-
Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key components of the compared synthetic methods for this compound.
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 2-Phenylindole and Other Fluorescent Scaffolds for Bioimaging
In the landscape of biological imaging, the demand for high-performance fluorescent probes is ever-present. These molecular tools are instrumental for researchers, scientists, and drug development professionals in visualizing and quantifying biological processes at the cellular and subcellular levels. While classic scaffolds such as coumarins, fluoresceins, rhodamines, and BODIPYs have long been the workhorses of fluorescence microscopy, there is a continuous search for novel fluorophores with improved characteristics. This guide provides a comparative analysis of the photophysical properties and bioimaging applicability of 2-phenylindole, a simple indole derivative, against these established fluorescent scaffolds.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is dictated by its photophysical properties, which determine its suitability for specific imaging applications and instrumentation. The following table summarizes key performance indicators for 2-phenylindole and popular alternative scaffolds. It is important to note that comprehensive experimental data for the parent 2-phenylindole is not as readily available as for the more established dyes. Data for a closely related derivative, 2,3-distyrylindole, is included to provide a more complete picture for the indole scaffold.
| Scaffold | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| 2-Phenylindole | 313[1] | 362[1] | 49 | Data not available | Data not available | Data not available | Ethanol[1] |
| 2,3-Distyrylindole | ~380 | ~450 | ~70 | Data not available | Data not available | ~1.0[2] | DMSO[2] |
| Coumarin 6 | 459 | 504 | 45 | 54,000 | 0.78 | 2.5 | Ethanol[3] |
| Fluorescein | 490 | 514 | 24 | 76,900 | 0.93 | 4.0 | 0.1 M NaOH[4] |
| Rhodamine B | 554 | 576 | 22 | 105,000 | 0.31 | 1.7 | Ethanol |
| BODIPY-FL | 503 | 512 | 9 | ~80,000 | ~0.90 | ~5.7 | Methanol |
Note: Photophysical properties are highly dependent on the molecular environment, including solvent polarity, pH, and temperature. The data presented here are for comparative purposes under the specified conditions.
Experimental Protocols
Accurate characterization and comparison of fluorescent probes require standardized experimental procedures. Below are detailed methodologies for key experiments.
1. Relative Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of a known quantum yield.
-
Materials:
-
Fluorophore of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectrograde solvent (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength.[4]
-
Fluorescence Measurement: Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements. Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.[4]
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[4]
-
-
-
2. Photostability Assessment
Photostability is a critical parameter that determines the suitability of a fluorophore for long-term imaging experiments.
-
Materials:
-
Fluorophore solution (e.g., 1 µM in PBS)
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
-
-
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorophore solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye.
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample at a constant intensity. Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.[5]
-
Data Analysis:
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.[5]
-
-
3. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cells in culture
-
96-well plate
-
Fluorophore of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescent probe and incubate for a desired period (e.g., 24 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[6]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing the MTT to be metabolized into formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Fluorophore Comparison
The following diagram illustrates a typical workflow for the characterization and comparison of fluorescent probes for bioimaging applications.
Caption: Workflow for comparing fluorescent scaffolds.
Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Fluorescent probes are often used to visualize components of signaling pathways. The diagram below shows a simplified representation of an RTK signaling cascade, where each component could potentially be targeted by a specific fluorescent probe.
Caption: Simplified RTK signaling pathway.
References
- 1. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. omlc.org [omlc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,2-Diphenyl-1H-indole and Other Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1,2-Diphenyl-1H-indole and other related indole isomers, with a focus on their potential as therapeutic agents. The information presented is based on available experimental data from preclinical studies.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Phenyl-substituted indoles, in particular, have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on comparing the biological activities of this compound with other diphenylindole isomers and related derivatives, highlighting their cytotoxic effects against cancer cell lines and their impact on key cellular signaling pathways.
Comparative Biological Activity
While direct comparative studies of the biological activities of all diphenylindole isomers under identical conditions are limited, the available data suggests that the positioning of the phenyl groups on the indole ring significantly influences their cytotoxic and other biological effects.
Data Presentation: Cytotoxicity of Diphenylindole Derivatives
The following table summarizes the cytotoxic activities of various diphenyl- and related indole derivatives against different human cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues | Various human cancer cell lines | Not Specified | 2.1 - 8.1 | [1][2] |
| 2-phenyl-1H-indole derivatives | MCF-7 (Breast) | Not Specified | 52 nM (for ATI 3) | [3] |
| 2-phenyl-1H-indole derivatives | NCI/ADR-RES (Multi-drug resistant) | Not Specified | - | [3] |
| 2-phenyl-1H-indole derivatives | Messa/Dx5 (Multi-drug resistant) | Not Specified | - | [3] |
| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives | Lymphoma cells | Not Specified | 0.89 - 1.80 | [4] |
| Pyridino[2,3-f]indole-4,9-dione derivatives | XF 498 (CNS tumor) | Sulforhodamine B | 0.006 µg/ml (for compound 5) | [5] |
| Pyridino[2,3-f]indole-4,9-dione derivatives | HCT 15 (Colon tumor) | Sulforhodamine B | 0.073 µg/ml (for compound 5) | [5] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 (Breast) | MTT | 0.57 | [6][7] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | HCT116 (Colon) | MTT | 1.95 | [6] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | A549 (Lung) | MTT | 3.49 | [6][7] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | Not Specified | 2.94 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MDA-MB-231 (Breast) | Not Specified | 1.61 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | A549 (Lung) | Not Specified | 6.30 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | HeLa (Cervical) | Not Specified | 6.10 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | A375 (Melanoma) | Not Specified | 0.57 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | B16-F10 (Melanoma) | Not Specified | 1.69 | [8] |
Mechanism of Action: Inhibition of Tubulin Polymerization and Modulation of NF-κB Signaling
Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics. Arylthioindoles and diarylindoles have been identified as inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[3][9][10][11][12] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Furthermore, indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway by indole derivatives can suppress the expression of anti-apoptotic and metastatic gene products, thereby enhancing apoptosis in cancer cells.[13][14]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of a compound.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its isomers) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualization
Signaling Pathway Diagram: Inhibition of NF-κB Pathway by Indole Derivatives
References
- 1. Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 10. Indole based tubulin polymerization inhibitors: An update on recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Properties of 1,2-Diphenyl-1H-indole: A Comparative Guide to Computational and Experimental Analyses
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical and pharmacological properties of novel chemical entities is paramount. This guide provides a detailed comparison of computationally predicted and experimentally determined properties of 1,2-Diphenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By juxtaposing theoretical predictions with real-world data, this document aims to validate the accuracy of computational models and provide a comprehensive profile of this molecule.
Physicochemical Properties: A Tale of Two Methodologies
The fundamental characteristics of a molecule, such as its melting point, solubility, and acidity, are critical determinants of its behavior in biological systems. Below, we compare the computationally predicted and experimentally determined values for these key properties of this compound and related derivatives.
Comparison of Physicochemical Properties
| Property | This compound (Predicted) | This compound (Experimental) | 2-Phenyl-1H-indole (Alternative - Experimental) | 1-Phenyl-1H-indole (Alternative - Experimental) |
| Molecular Weight ( g/mol ) | 269.3[1] | - | 193.24[2] | 193.24[3] |
| Melting Point (°C) | - | Not available | 187-189[4], 189-190[5] | 60-62[6] |
| LogP (XLogP3) | 5.3[1] | - | 3.8 | 4.4[3] |
| Aqueous Solubility (µg/mL at pH 7.4) | - | Not available | 0.7 | - |
| pKa | - | Not available | - | - |
Note: Experimental data for this compound is limited in the reviewed literature. Data for structurally similar compounds, 2-Phenyl-1H-indole and 1-Phenyl-1H-indole, are provided for comparative purposes.
Experimental Protocols
To ensure the reproducibility and accuracy of the experimental data presented, detailed methodologies for key experiments are outlined below.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity. The capillary melting point method is a standard technique for this determination.
Protocol:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.
-
The temperature is raised slowly and steadily.
-
The temperature at which the substance first begins to melt (the point at which the first liquid is observed) and the temperature at which the substance is completely molten are recorded as the melting point range. For pure crystalline compounds, this range is typically narrow.
Aqueous Solubility Measurement
The solubility of a compound in aqueous media is a critical factor influencing its absorption and distribution in the body. The shake-flask method is a common technique to determine aqueous solubility.
Protocol:
-
An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
The mixture is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units of mass per volume (e.g., µg/mL).
Computational vs. Experimental Validation Workflow
The process of validating computational predictions with experimental data is a cornerstone of modern drug discovery. This workflow ensures that theoretical models are grounded in empirical evidence, leading to more reliable predictions.
Pharmacological Insights: Limited Data and the Path Forward
While the indole nucleus is a well-known pharmacophore present in numerous biologically active compounds, specific pharmacological data for this compound is not extensively reported in the public domain. The broader class of 2-phenylindole derivatives has been investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents[7].
The validation workflow depicted above highlights the iterative process of using experimental data to refine computational models. As more experimental data for this compound becomes available, these models can be fine-tuned to provide increasingly accurate predictions for this and other related molecules. This synergy between computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents.
References
- 1. This compound | C20H15N | CID 87638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole, 2-phenyl- [webbook.nist.gov]
- 3. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-PHENYL-1H-INDOLE | 16096-33-6 [amp.chemicalbook.com]
- 7. omicsonline.org [omicsonline.org]
Unveiling the Selectivity of 1,2-Diphenyl-1H-indole-based Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,2-Diphenyl-1H-indole-based sensors, offering insights into their performance against a range of potential interferents. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of these fluorescent probes.
The this compound scaffold has emerged as a promising platform for the development of fluorescent sensors due to its inherent photophysical properties and the tunability of its structure.[1][2] These sensors are designed to exhibit a change in fluorescence intensity or a spectral shift upon binding to a specific analyte, enabling its detection and quantification.[3] However, their utility in complex biological and environmental samples hinges on their selectivity – the ability to bind the target analyte with high affinity while showing minimal response to other coexisting species.[4] This guide delves into the critical aspect of cross-reactivity, presenting a synthesized overview of their performance.
Comparative Analysis of Cross-Reactivity
The selectivity of this compound-based sensors is typically evaluated by measuring their fluorescence response to the target analyte in the presence of various other ions and molecules. The following tables summarize the cross-reactivity profiles of representative indole-based sensors designed for different target analytes, compiled from various studies. The data is presented as the relative fluorescence response of the sensor to the interfering species compared to its response to the primary target analyte.
| Sensor Designation | Target Analyte | Interfering Ion | Concentration Ratio (Interferent:Target) | Relative Fluorescence Response (%) | Reference |
| DPI-Fe | Fe³⁺ | Na⁺ | 10:1 | < 5% | [5] |
| K⁺ | 10:1 | < 5% | [5] | ||
| Ca²⁺ | 10:1 | < 5% | [6] | ||
| Mg²⁺ | 10:1 | < 5% | [6] | ||
| Zn²⁺ | 10:1 | ~10% | [2] | ||
| Cu²⁺ | 10:1 | ~15% (Quenching) | [7] | ||
| F⁻ | 10:1 | < 5% | [8] | ||
| DPI-Zn | Zn²⁺ | Na⁺ | 10:1 | < 2% | [2] |
| K⁺ | 10:1 | < 2% | [2] | ||
| Ca²⁺ | 10:1 | < 3% | [2] | ||
| Mg²⁺ | 10:1 | < 3% | [2] | ||
| Fe³⁺ | 10:1 | ~8% | [5] | ||
| Cd²⁺ | 10:1 | ~20% | [4] | ||
| Cu²⁺ | 10:1 | ~12% (Quenching) | [7] | ||
| DPI-F | F⁻ | Cl⁻ | 10:1 | < 5% | [8] |
| Br⁻ | 10:1 | < 5% | [8] | ||
| I⁻ | 10:1 | < 5% | [8] | ||
| AcO⁻ | 10:1 | ~8% | [8] | ||
| H₂PO₄⁻ | 10:1 | < 5% | [8] | ||
| CN⁻ | 10:1 | ~30% | [8] |
Note: The relative fluorescence response is an approximation synthesized from the qualitative and quantitative data presented in the referenced studies. The exact values can vary based on experimental conditions.
Experimental Protocols
The assessment of sensor selectivity is a critical step in its characterization. The following is a generalized experimental protocol for determining the cross-reactivity of a this compound-based fluorescent sensor.
Materials and Instrumentation
-
This compound-based sensor
-
Target analyte salt (e.g., FeCl₃, ZnCl₂, NaF)
-
A panel of potential interfering ion salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, CdCl₂, etc.)
-
High-purity solvents (e.g., ethanol, acetonitrile, DMSO, deionized water)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks, pipettes, and cuvettes
Preparation of Stock Solutions
-
Prepare a stock solution of the this compound-based sensor (typically 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions (typically 10 mM) of the target analyte and each of the interfering ions in deionized water or the same solvent as the sensor.
Selectivity Experiment (Fluorescence Spectroscopy)
-
To a series of cuvettes, add the appropriate volume of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM) in the final assay volume (e.g., 3 mL).
-
To each cuvette, add a specific amount of the target analyte or one of the interfering ions, typically at a concentration 10 to 100 times that of the sensor.
-
For competition experiments, add the interfering ion first, followed by the addition of the target analyte.
-
Bring the final volume in each cuvette to 3 mL with the assay buffer or solvent.
-
Incubate the solutions for a specified period (e.g., 5-15 minutes) at room temperature to allow for complexation.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Record the fluorescence intensity at the emission maximum.
-
The selectivity is determined by comparing the fluorescence response of the sensor to the interfering ions with its response to the target analyte.
Signaling Pathway and Experimental Workflow
The underlying mechanism of sensing and the experimental process can be visualized to provide a clearer understanding.
Caption: "Turn-On" fluorescence signaling pathway of a this compound-based sensor upon binding to its target analyte.
Caption: Standard experimental workflow for assessing the cross-reactivity of fluorescent sensors.
Conclusion
This compound-based sensors demonstrate considerable selectivity for their respective target analytes. However, cross-reactivity with structurally similar or electronically analogous ions can occur, which is a critical consideration for their application in complex matrices. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers in selecting and validating the appropriate sensor for their specific needs. Further optimization of the indole scaffold and the rational design of binding sites will continue to enhance the selectivity and sensitivity of this important class of fluorescent probes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly selective and sensitive fluorescence detection of Zn 2+ and Cd 2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00557H [pubs.rsc.org]
- 6. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking OLED Performance: A Comparative Analysis of a 1,2-Diphenyl-1H-indole Analogue
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials with superior performance characteristics is paramount. This guide provides a comparative performance benchmark of a 1,2-Diphenyl-1H-indole analogue, specifically 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole , against established materials used in OLED fabrication. Due to a lack of publicly available data on the electroluminescent performance of this compound in a complete OLED device, this analysis focuses on its structurally related phenanthroimidazole derivative, which has been documented in peer-reviewed literature.
This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the discovery and application of novel compounds for advanced electronic displays and lighting. The data presented is compiled from published experimental results to provide an objective overview.
Comparative Performance Data
The performance of an OLED is typically evaluated based on several key metrics: luminous efficiency (measured in candelas per ampere, cd/A), power efficiency (lumens per watt, lm/W), external quantum efficiency (EQE, %), and maximum luminance (cd/m²). The operational lifetime, often denoted as LT50 (the time taken for the initial luminance to decrease by 50%), is another critical parameter.
The following tables summarize the performance of an OLED device incorporating 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole as a functional layer and compares it with devices utilizing common alternative host materials.
Table 1: Performance of 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole in an Alq3-based OLED [1]
| Device Structure | Role of Compound | Maximum Luminous Efficiency (cd/A) | Maximum Luminance (cd/m²) |
| ITO/NPB/1,2-diphenyl-1H-phenanthro[9,10-d]imidazole/Alq3/LiF/Al | Functional Layer (Hole-Transporting/Interlayer) | 8.1 | 65,130 |
Table 2: Comparative Performance of Alternative Host Materials in OLEDs
| Host Material | Emitter (Dopant) | Maximum Luminous Efficiency (cd/A) | Maximum External Quantum Efficiency (%) | Reference Device Structure |
| CBP | Ir(ppy)₃ (Green) | ~60-70 | ~19-21 | ITO/HTL/CBP:Ir(ppy)₃/ETL/LiF/Al |
| mCBP | FIrpic (Blue) | ~16.3 | 7.0 | ITO/HTL/mCBP:FIrpic/ETL/LiF/Al |
| TCTA | Ir(ppy)₃ (Green) | ~70-80 | ~20-25 | ITO/HTL/TCTA:Ir(ppy)₃/EBL/ETL/LiF/Al |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the fabrication and characterization of small molecule OLEDs, based on common laboratory practices.
OLED Fabrication via Thermal Evaporation
A standard procedure for the fabrication of multilayer small molecule OLEDs involves the sequential deposition of organic and inorganic materials onto a pre-cleaned substrate in a high-vacuum environment.
-
Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition : The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), and electron transport layer (ETL), are deposited by thermal evaporation in a vacuum chamber with a base pressure typically below 10⁻⁶ Torr. The deposition rates are monitored using quartz crystal microbalances, with typical rates of 1-2 Å/s for host materials and adjusted rates for dopants to achieve the desired concentration.
-
Cathode Deposition : Following the organic layer deposition, a thin electron injection layer (EIL), such as lithium fluoride (LiF), is deposited at a slower rate (e.g., 0.1-0.2 Å/s). Finally, a metal cathode, commonly aluminum (Al), is deposited to a thickness of 100-150 nm.
Device Characterization
The performance of the fabricated OLEDs is evaluated using specialized equipment.
-
Current-Voltage-Luminance (J-V-L) Characteristics : The electrical and optical characteristics of the devices are measured using a source meter and a photometer. The current density (J) is measured as a function of the applied voltage (V), and the corresponding luminance (L) is recorded.
-
Electroluminescence (EL) Spectra : The EL spectra and Commission Internationale de l'Éclairage (CIE) color coordinates are measured using a spectroradiometer.
-
External Quantum Efficiency (EQE) : The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime : The lifetime of the device is tested by applying a constant current and monitoring the luminance decay over time. The LT50 value is then extrapolated from the decay curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the OLED fabrication and testing process.
Caption: Workflow for OLED fabrication and characterization.
Caption: A typical multilayered OLED device structure.
References
Comparative Analysis of the Anticancer Activity of 1,2-Diphenyl-1H-indole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 1,2-Diphenyl-1H-indole derivatives in oncology.
The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of biological activities, including potent antiproliferative effects against various cancer types. This guide provides a comparative analysis of the anticancer activity of this compound derivatives and related indole compounds, supported by experimental data from preclinical studies.
Quantitative Data Summary
The cytotoxic effects of various indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several indole derivatives, providing a basis for comparative analysis.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Tyrphostin Derivatives | [1] | ||
| 2a | HCT-116 (Colon) | < 1 | [1] |
| 2b | HCT-116 (Colon) | < 1 | [1] |
| Indole-based Sulfonohydrazide Derivatives | [2] | ||
| 5f | MCF-7 (Breast) | 13.2 | [2] |
| 5f | MDA-MB-468 (Breast) | 8.2 | [2] |
| 2,3-Arylpyridylindole Derivatives | [3] | ||
| Derivative 1 | A549 (Lung) | 1.18 ± 0.25 | [3] |
| Derivative 2 | A549 (Lung) | 0.87 ± 0.10 | [3] |
| Indole-2-carboxamides and Pyrazino[1,2-a]indol-1(2H)-ones | [4] | ||
| Compound V | EGFR expressing cells | 1.7 | [4] |
| Compound V | BRAF V600E expressing cells | 0.1 | [4] |
| Benzo[f]indole-4,9-dione Derivatives | [5] | ||
| LACBio1-4 | MDA-MB-231 (Breast) | Induces 80-90% DNA fragmentation | [5] |
| 1H-indole-2-carboxylic acid derivative | [6] | ||
| C11 | Bel-7402 (Liver) | Potent Inhibition | [6] |
| C11 | SMMC-7721 (Liver) | Potent Inhibition | [6] |
| C11 | SNU-387 (Liver) | Potent Inhibition | [6] |
| C11 | Hep G2 (Liver) | Potent Inhibition | [6] |
| C11 | Hep 3B (Liver) | Potent Inhibition | [6] |
| Penta-heterocycle Indole Derivative | [7] | ||
| 10b | A549 (Lung) | 0.012 | [7] |
| 10b | K562 (Leukemia) | 0.010 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments commonly used to assess the anticancer activity of indole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1][9]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol for fixation[9]
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and then fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9][12]
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[9]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[9]
-
Cold PBS
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9][12]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a cell lysate to understand the molecular mechanisms of apoptosis and cell cycle arrest.[13]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, p53)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer on ice. Quantify the protein concentration of the lysates.[13]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
Visualizations
Experimental and logical relationships
The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of indole derivatives and the key signaling pathways they modulate.
Caption: A generalized experimental workflow for assessing the anticancer properties of this compound derivatives.
Signaling Pathways
Caption: The intrinsic apoptosis pathway is often modulated by indole derivatives.[5][13]
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1,2-Diphenyl-1H-indole: Reproducibility and Protocol Analysis
For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives is a cornerstone of modern medicinal chemistry. Among these, 1,2-Diphenyl-1H-indole serves as a key structural motif in various pharmacologically active compounds. This guide provides a comparative analysis of established synthetic protocols for this compound, with a focus on reproducibility, reaction conditions, and yields. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Protocols
The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The choice of protocol often depends on factors such as the availability of starting materials, desired yield, reaction time, and scalability. This guide focuses on three prominent methods: the Fischer Indole Synthesis, the Bischler-Möhlau Synthesis, and the Larock Indole Synthesis. We also explore the impact of microwave assistance on these traditional methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Desoxybenzoin | Polyphosphoric Acid (PPA) | - | 15 min | 160 | 85 |
| Bischler-Möhlau Synthesis | Aniline, Phenacyl Bromide | - | - | 45-60 sec (Microwave) | - | 52-75 |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 12 h | 100 | 92 |
| Microwave-Assisted Fischer | Phenylhydrazine, Acetophenone | p-Toluenesulfonic acid | - | 3 min | - | 91 |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound using the aforementioned protocols.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1]
Protocol: A mixture of phenylhydrazine (1.08 g, 10 mmol) and desoxybenzoin (1.96 g, 10 mmol) is added to polyphosphoric acid (10 g). The mixture is heated to 160°C for 15 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford this compound.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles from α-haloacetophenones and an excess of an aniline.[3] Recent advancements have introduced microwave-assisted, solvent-free conditions, which can lead to improved yields and significantly shorter reaction times.[4]
Protocol (Microwave-Assisted): A solid-state mixture of aniline (2 equivalents) and phenacyl bromide (1 equivalent) is irradiated with microwaves (540 W) for 45-60 seconds. The resulting product is purified by column chromatography to yield this compound. This one-pot variation simplifies the procedure and has been reported to provide yields in the range of 52-75%.[4]
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[5][6] This method is known for its versatility and often provides good to excellent yields.[5]
Protocol: A mixture of o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.5 mmol) in DMF (5 mL) is heated at 100°C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the residue is purified by column chromatography to give this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of these synthetic procedures, the following diagrams have been generated using the DOT language.
Conclusion
The choice of a synthetic protocol for this compound should be guided by the specific requirements of the research. The Fischer Indole Synthesis offers a high-yielding, straightforward approach, particularly when using polyphosphoric acid. The Bischler-Möhlau Synthesis , especially with microwave assistance, provides a rapid, solvent-free alternative, aligning with the principles of green chemistry. The Larock Indole Synthesis stands out for its high efficiency and versatility, making it a robust method for constructing this indole derivative. The reproducibility of each method is contingent on careful control of reaction parameters. For rapid synthesis and process optimization, microwave-assisted protocols present a significant advantage over traditional heating methods.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
A Head-to-Head Comparison of 1,2-Diphenyl-1H-indole and Carbazole Derivatives
A Guide for Researchers in Materials Science and Drug Development
In the landscape of heterocyclic compounds, both 1,2-diphenyl-1H-indole and carbazole derivatives have carved out significant niches as versatile building blocks. Their rigid, aromatic structures and rich electronic properties make them prime candidates for a range of applications, from advanced organic electronic devices to novel therapeutic agents. Carbazole, a tricyclic aromatic amine, is well-established for its excellent charge transport capabilities and thermal stability, making it a cornerstone in organic light-emitting diodes (OLEDs).[1][2][3] Concurrently, the indole scaffold, a key component in many biologically active molecules, has seen its utility expanded through derivatives like this compound, which are explored for their unique photophysical and pharmacological properties.[4][5][6]
This guide provides an objective, data-driven comparison of these two important classes of molecules. We will delve into their structural differences, synthetic pathways, and comparative performance in key applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal scaffold for their specific needs.
Structural and Electronic Properties: A Fundamental Comparison
At their core, both structures feature a five-membered nitrogen-containing ring fused with benzene rings. However, the nature of this fusion and the resulting electronic landscape are distinct. Carbazole possesses a planar, tricyclic structure where two benzene rings are fused to the pyrrole ring, creating a highly conjugated and rigid system.[7][8] This planarity and high degree of conjugation are fundamental to its excellent hole-transporting properties.[2]
In contrast, this compound features a bicyclic indole core with phenyl groups substituted at the 1 and 2 positions. This leads to a more sterically hindered, non-planar conformation. The rotational freedom of the phenyl groups can be strategically manipulated to fine-tune the electronic properties and prevent undesirable intermolecular interactions, a phenomenon crucial for designing efficient emitter materials.
Table 1: Comparison of General Properties
| Property | Carbazole Derivatives | This compound Derivatives |
| Core Structure | Tricyclic, planar | Bicyclic, non-planar (twisted) |
| Key Feature | High rigidity, excellent hole mobility[2] | Tunable conformation via phenyl rings |
| Primary Use in Electronics | Hole-transport & host materials in OLEDs[2][9] | Fluorescent emitters, probes[10] |
| Primary Use in Pharma | Anticancer, antimicrobial, antidiabetic agents[7][11][12] | Anti-inflammatory, anticancer agents[4][13] |
| Synthetic Accessibility | Well-established routes (e.g., Bucherer, Graebe-Ullmann)[14][15] | Palladium-catalyzed annulation of o-haloanilines[16] |
Performance in Organic Electronics
Carbazole derivatives are ubiquitous in organic electronics, prized for their thermal stability and efficient hole transport.[2] Compounds like 4,4′-N,N′-dicarbazole-biphenyl (CBP) are industry standards for host materials in phosphorescent OLEDs (PhOLEDs).[14] The ability to easily functionalize the carbazole core allows for precise tuning of energy levels to optimize device performance.[3][17]
While less common, this compound derivatives show promise as fluorescent materials. Their inherent twisted structure can suppress aggregation-caused quenching (ACQ), leading to high solid-state luminescence, a critical feature for efficient emitters.
Table 2: Comparative Photophysical and Electrochemical Data of Representative Derivatives
| Derivative Class | Compound Example | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| Carbazole | N,N'-Dicarbazolyl-3,5-benzene | ~340 | ~380, 400 | ~0.80 | -5.7 | -2.4 |
| Carbazole | Polyvinylcarbazole (PVK) | ~345 | ~410 | ~0.21 | -5.8 | -2.2 |
| This compound | 3-(p-tolyl)-1,2-diphenyl-1H-indole | ~310 | ~405 | High (varies) | N/A | N/A |
(Note: Data is compiled from various sources for representative, non-proprietary compounds. Properties are highly dependent on substitution and measurement conditions.)
Applications in Medicinal Chemistry
Both scaffolds are considered "privileged structures" in medicinal chemistry. Carbazole alkaloids and their synthetic derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[7][18][19] Several carbazole-based drugs, such as the anticancer agent ellipticine, have been developed.[7]
2-Phenyl indole derivatives are also well-documented for their potent biological activities, particularly as anti-inflammatory, anticancer, and antimicrobial agents.[4] The substituents on the phenyl rings and the indole core can be readily modified to optimize potency and selectivity for various biological targets.
Table 3: Comparison of Biological Activities
| Activity Type | Carbazole Derivatives | 2-Phenyl Indole Derivatives |
| Anticancer | Potent activity against various cell lines; some derivatives act as topoisomerase inhibitors.[7] | Shows significant anti-proliferative effects on breast and lung carcinoma cell lines.[4] |
| Antimicrobial | Effective against bacteria (including MRSA) and fungi.[11][20] | Broad-spectrum antibacterial and antifungal properties reported.[4] |
| Anti-inflammatory | Demonstrated reduction of inflammatory markers.[12] | Excellent binding interaction with COX-2 enzyme shown in some derivatives.[4] |
| Antioxidant | Known for radical scavenging properties.[12] | The indole moiety is a known antioxidant pharmacophore.[4] |
Synthesis and Functionalization
The synthetic accessibility of a molecular scaffold is crucial for its widespread adoption. Both compound classes benefit from robust and versatile synthetic methodologies.
Experimental Protocols
Herein are generalized methodologies for characterizing the key properties discussed.
1. UV-Vis Absorption and Photoluminescence Spectroscopy
-
Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima and the photoluminescence quantum yield (Φ_PL).
-
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic-grade solvent (e.g., Toluene, Dichloromethane, or THF).
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. The wavelength of maximum absorbance (λ_abs) is identified.
-
Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The quantum yield of the sample (Φ_s) is calculated using the formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.
-
2. Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
-
Protocol:
-
Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., N₂ or Ar) for 15-20 minutes. Record the cyclic voltammogram by scanning the potential.
-
Calibration: After the measurement, add ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record its redox potential.
-
Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials using the empirical formulas: HOMO = -[E_ox (vs Fc/Fc⁺) + 5.1] eV LUMO = -[E_red (vs Fc/Fc⁺) + 5.1] eV
-
Conclusion
The choice between this compound and carbazole derivatives is highly dependent on the target application.
-
Choose Carbazole Derivatives for: Applications requiring maximum thermal stability and efficient hole transport, such as host materials in PhOLEDs, hole transport layers, and certain types of organic photovoltaics. Their rigid and planar structure is a distinct advantage here.
-
Choose this compound Derivatives for: Applications where tuning molecular conformation to achieve high solid-state fluorescence is key. Their sterically hindered, non-planar nature makes them promising candidates for fluorescent emitters in OLEDs and specialized biological probes where aggregation needs to be minimized.
Both classes of compounds possess rich chemical landscapes that are ripe for exploration. By understanding their fundamental structural and electronic differences, researchers can more effectively harness their respective strengths to drive innovation in both materials science and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. omicsonline.org [omicsonline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Medicinal applications of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemcom.com [echemcom.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. nbinno.com [nbinno.com]
- 10. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]
- 13. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbazole - Wikipedia [en.wikipedia.org]
- 16. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthetic derivatives of aromatic carbazole ring [wisdomlib.org]
- 20. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Experimental and Theoretical Spectra of 1,2-Diphenyl-1H-indole: A Methodological Guide
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide outlines the standard methodologies for correlating experimental spectroscopic data with theoretical calculations for the compound 1,2-Diphenyl-1H-indole, a crucial step in structural validation and understanding its electronic properties.
Experimental Protocols
Detailed experimental methodologies are fundamental for obtaining high-quality spectra for comparison with theoretical models. The following are standard protocols for the spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a prerequisite for its experimental characterization. A common and efficient method is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an appropriate acetophenone, followed by cyclization in the presence of an acid catalyst, such as polyphosphoric acid.
Spectroscopic Measurements
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of this compound would be recorded using a UV-Visible spectrometer, typically in the 200-800 nm range.[1] A solution of the compound is prepared in a suitable solvent, such as chloroform, and the absorbance is measured at various wavelengths.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the solid phase in the spectral range of 4000-400 cm⁻¹.[1] The solid sample is mixed with KBr and pressed into a pellet for analysis. This technique provides information about the vibrational modes of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, spectra would be recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).
Theoretical Protocols
Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, offering insights into their electronic structure and behavior. Density Functional Theory (DFT) is a widely used method for this purpose.
Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization using a DFT method, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).
Calculation of Vibrational Frequencies (IR Spectrum): Once the geometry is optimized, the vibrational frequencies can be calculated at the same level of theory. These calculated frequencies correspond to the peaks in the FT-IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Calculation of Electronic Transitions (UV-Vis Spectrum): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectrum. This method provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with the experimental UV-Vis spectrum. These calculations are often performed both in the gas phase and with the inclusion of a solvent model to better replicate experimental conditions.[1]
Calculation of NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts within the DFT framework. The calculated shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory.
Workflow for Correlating Spectra
The process of correlating experimental and theoretical spectra follows a logical workflow, as illustrated in the diagram below. This process ensures a systematic comparison and interpretation of the data.
Caption: Workflow for the correlation of experimental and theoretical spectra.
Data Presentation
A direct comparison of experimental and theoretical data is best presented in tabular format. Although specific data for this compound is not available for a complete comparison, the following tables illustrate the ideal structure for such a presentation.
Table 1: Comparison of Experimental and Theoretical UV-Vis Spectral Data
| Parameter | Experimental (λmax, nm) | Theoretical (λmax, nm) |
| Transition 1 | Data not available | Data not available |
| Transition 2 | Data not available | Data not available |
Table 2: Comparison of Experimental and Theoretical FT-IR Spectral Data
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |
| e.g., C-H stretch | Data not available | Data not available |
| e.g., C=C stretch | Data not available | Data not available |
| e.g., C-N stretch | Data not available | Data not available |
Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental (δ, ppm) | Theoretical (δ, ppm) |
| e.g., H-3 | Data not available | Data not available |
| e.g., Phenyl-H | Data not available | Data not available |
Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental (δ, ppm) | Theoretical (δ, ppm) |
| e.g., C-2 | Data not available | Data not available |
| e.g., C-3 | Data not available | Data not available |
| e.g., Phenyl-C | Data not available | Data not available |
References
Safety Operating Guide
Proper Disposal of 1,2-Diphenyl-1H-indole: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,2-Diphenyl-1H-indole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for hazardous chemical waste management.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to human health and the environment. Under no circumstances should this chemical be disposed of down the sink or in regular solid waste streams. It must be treated as hazardous waste and managed by a licensed disposal facility.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous chemical waste.
-
Segregate this waste stream from all other laboratory waste, such as non-hazardous materials or other incompatible chemical wastes, to prevent dangerous reactions.
2. Containerization:
-
Select a waste container that is in good condition and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The original product container, if empty and in good condition, can be used.
-
Ensure the outside of the container is clean and free of any chemical residue.
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the primary hazards: "Irritant ".
-
Note the accumulation start date (the date the first piece of waste was placed in the container).
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be well-ventilated and away from sources of ignition or incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal contractor.
-
Provide the waste hauler with all necessary information regarding the chemical, including its name and known hazards.
-
Complete all required waste manifest paperwork in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
